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  • Product: (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
  • CAS: 1213110-51-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the chiral intermediate, (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine. This molecule is of significant intere...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the chiral intermediate, (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine. This molecule is of significant interest to researchers and drug development professionals, particularly as a key building block in the synthesis of selective monoamine oxidase B (MAO-B) inhibitors. This guide is structured to provide both foundational knowledge and practical insights for the laboratory setting.

Introduction and Significance

(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine is a chiral primary amine built on a brominated indane scaffold. Its stereochemistry and the presence of two reactive sites—the primary amine and the aryl bromide—make it a versatile precursor for a variety of more complex molecules. Its primary significance lies in its structural relationship to Rasagiline, a potent and selective irreversible inhibitor of MAO-B, which is used in the treatment of Parkinson's disease.[1] The bromo substituent offers a handle for further chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs.[2]

Physicochemical and Stereochemical Properties

The fundamental properties of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine are summarized in the table below. It is important to note that while some properties are reported, others are predicted based on computational models due to a lack of extensive experimental data in the public domain.

PropertyValueSource
IUPAC Name (1S)-6-bromo-2,3-dihydro-1H-inden-1-amine[3]
CAS Number 1213110-51-0[3]
Molecular Formula C₉H₁₀BrN[]
Molecular Weight 212.09 g/mol
Appearance Colorless to light yellow liquid (predicted)[5]
Boiling Point 265.1 ± 40.0 °C (Predicted)ChemicalBook
pKa 8.93 ± 0.20 (Predicted)[5]
Chirality Contains one stereocenter at the C1 position, existing as the (S)-enantiomer.
Specific Rotation ([α]D) Not experimentally reported in available literature. As a chiral molecule, it is expected to be optically active.

Note: Predicted values should be used as an estimation and confirmed experimentally.

The chirality of this molecule is a critical feature. The (1S) configuration is crucial for its application in the synthesis of specific stereoisomeric drugs where biological activity is highly dependent on the three-dimensional arrangement of the molecule.

Caption: Chemical structure of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine.

Proposed Synthesis Pathway

A likely synthetic route involves three key stages:

  • Synthesis of the Ketone Precursor: Preparation of 6-bromo-1-indanone.

  • Formation of the Racemic Amine: Reductive amination of the ketone.

  • Chiral Resolution: Separation of the desired (1S)-enantiomer.

Synthesis_Workflow Start Starting Material (e.g., 3-(3-bromophenyl)propanoic acid) Step1 Step 1: Friedel-Crafts Acylation Start->Step1 Indanone 6-Bromo-1-indanone Step1->Indanone Step2 Step 2: Reductive Amination Indanone->Step2 RacemicAmine Racemic 6-Bromo-2,3-dihydro-1H-inden-1-amine Step2->RacemicAmine Step3 Step 3: Chiral Resolution RacemicAmine->Step3 DiastereomericSalts Diastereomeric Salts Step3->DiastereomericSalts Separation Crystallization & Separation DiastereomericSalts->Separation FinalProduct (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine Separation->FinalProduct Byproduct (1R)-enantiomer Separation->Byproduct Reactivity cluster_reactions Key Reactive Sites StartingMaterial (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine AmineReaction N-Alkylation / Acylation (at the Amine) StartingMaterial->AmineReaction Nucleophilic Amine BromineReaction Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) (at the Bromine) StartingMaterial->BromineReaction Electrophilic Aryl Bromide Product1 MAO-B Inhibitors (e.g., Rasagiline Analogues) AmineReaction->Product1 Forms Amides, Secondary/Tertiary Amines Product2 Novel Scaffolds for Target Exploration BromineReaction->Product2 Forms C-C or C-N Bonds

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (1S)-6-bromo-1-aminoindane

This guide provides a comprehensive technical overview of (1S)-6-bromo-1-aminoindane, a chiral synthetic intermediate of significant interest to researchers, scientists, and professionals in drug development. We will exp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (1S)-6-bromo-1-aminoindane, a chiral synthetic intermediate of significant interest to researchers, scientists, and professionals in drug development. We will explore its molecular architecture, stereochemical integrity, synthesis, and analytical characterization, offering field-proven insights into its handling and application.

Introduction: The Strategic Value of Chiral Indane Scaffolds

The 1-aminoindane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous neurologically active agents, including the antiparkinsonian drug Rasagiline. The introduction of a bromine atom at the 6-position offers a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of a wider chemical space. The stereochemistry at the C1 position is paramount, as enantiomers frequently exhibit distinct pharmacological and toxicological profiles.[1] This guide focuses specifically on the (1S)-enantiomer, providing a detailed roadmap for its synthesis, purification, and characterization.

Section 1: Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure (1S)-6-bromo-1-aminoindane is a multi-step process that begins with a commercially available precursor and culminates in a high-purity chiral amine. The causality behind this pathway is the strategic conversion of a prochiral ketone into a chiral center, followed by the physical separation of the resulting enantiomers.

1.1. Synthesis of Racemic 6-bromo-1-aminoindane

The initial steps focus on the creation of the racemic amine from 6-bromo-1-indanone.[2] This foundational stage involves standard, reliable organic transformations.

  • Step 1: Oximation of 6-bromo-1-indanone. The ketone is converted to its corresponding oxime. This step is critical as it transforms the carbonyl group into a moiety that can be readily reduced to a primary amine.

  • Step 2: Reduction of the Oxime. The 6-bromo-1-indanone oxime is reduced to racemic 6-bromo-1-aminoindane. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like sodium borohydride in the presence of a nickel salt.

The following diagram illustrates the synthetic workflow from the starting ketone to the racemic amine.

G cluster_0 Synthesis of Racemic Amine start 6-Bromo-1-indanone step1 Oximation (Hydroxylamine HCl, Pyridine) start->step1 intermediate 6-Bromo-1-indanone Oxime step1->intermediate step2 Reduction (e.g., H₂, Pd/C) intermediate->step2 product Racemic (±)-6-Bromo-1-aminoindane step2->product

Caption: Synthetic pathway to racemic 6-bromo-1-aminoindane.

1.2. Chiral Resolution via Diastereomeric Salt Formation

With the racemic mixture in hand, the core challenge is the separation of the two enantiomers. The most robust and scalable method for this is classical resolution through the formation of diastereomeric salts.[3]

Expertise in Practice: The choice of resolving agent is the most critical parameter in this process. The agent must be an enantiomerically pure chiral acid that forms crystalline salts with the amine. The differential solubility of the resulting diastereomeric salts in a given solvent system is the physical property that enables their separation. For primary amines like 1-aminoindane, chiral dicarboxylic acids such as L(-)-malic acid or (2R,3R)-tartaric acid are often effective.[4]

The diagram below outlines the logic of chiral resolution.

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation of Free Amine racemate Racemic (±)-Amine ((R)-Amine + (S)-Amine) diastereomers Mixture of Diastereomeric Salts ((R)-Amine·L-Tartrate + (S)-Amine·L-Tartrate) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->diastereomers crystallization Fractional Crystallization (Exploits different solubilities) diastereomers->crystallization salt_s Less Soluble Salt (e.g., (S)-Amine·L-Tartrate) crystallization->salt_s salt_r More Soluble Salt (in mother liquor) crystallization->salt_r basification_s Basification (e.g., aq. NaOH) salt_s->basification_s final_product (1S)-6-Bromo-1-aminoindane basification_s->final_product

Caption: Logical workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol: Chiral Resolution

  • Dissolution: Dissolve one equivalent of racemic 6-bromo-1-aminoindane in a suitable solvent (e.g., methanol or ethanol) with gentle heating.

  • Addition of Resolving Agent: To the warm solution, add a solution of 0.5 to 1.0 equivalents of (2R,3R)-tartaric acid dissolved in the same solvent. The sub-stoichiometric amount of the resolving agent is often key to achieving high enantiomeric purity in the crystallized salt.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent. The mother liquor, enriched in the other diastereomer, is reserved.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., dichloromethane). Basify the aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 11.

  • Extraction: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1S)-6-bromo-1-aminoindane.

  • Purity Check: The enantiomeric excess (%ee) of the product must be determined via chiral HPLC (see Section 3.2). Steps 3-7 may be repeated to enhance purity if necessary.

Section 2: Molecular Structure and Expected Spectroscopic Profile

Definitive structural elucidation relies on a combination of spectroscopic techniques. While specific experimental data for (1S)-6-bromo-1-aminoindane is not widely published, a robust and accurate spectroscopic profile can be predicted based on established principles and data from analogous compounds.

2.1. Molecular Structure

The molecule consists of a bicyclic indane core with a bromine atom on the aromatic ring at position 6 and an amine group on the five-membered ring at the C1 stereocenter, which has the (S) configuration.

G mol Br | C6--C5--C4 //   /  C7----C(CH) --C3(CH2) |      |      | C7a-- C1(NH2)--C2(CH2)   // C-C

Caption: 2D structure of 6-bromo-1-aminoindane with key positions labeled.

2.2. Predicted Spectroscopic Data

The following data are predicted based on analyses of 1-aminoindan, 4-bromoaniline, and 6-bromo-1-indanone.[5][6] These serve as a reliable baseline for characterization.

Technique Expected Observations
¹H NMR Aromatic Region (δ 7.0-7.5 ppm): Three protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The proton ortho to the bromine (H7) is expected to be a doublet, the proton between the bromine and the aliphatic ring junction (H5) a doublet of doublets, and the proton ortho to the C7a-C4 bond (H4) a doublet. Benzylic Proton (H1, δ ~4.3 ppm): A triplet, coupled to the two adjacent C2 protons. Aliphatic Protons (C2-H₂, C3-H₂, δ 1.8-3.0 ppm): Complex multiplets resulting from geminal and vicinal coupling. Amine Protons (NH₂, δ ~1.6 ppm): A broad singlet, which is exchangeable with D₂O.
¹³C NMR Aromatic Carbons (δ 120-150 ppm): Six distinct signals. The carbon bearing the bromine (C6) will be shifted to ~120 ppm. The ipso-carbons of the fused ring (C7a, C3a) will be in the 140-150 ppm range. Benzylic Carbon (C1, δ ~55-60 ppm): The carbon attached to the nitrogen. Aliphatic Carbons (C2, C3, δ ~30-40 ppm): Two signals corresponding to the methylene groups.
FTIR (cm⁻¹) N-H Stretch: 3300-3400 (two bands for primary amine). Aromatic C-H Stretch: ~3050. Aliphatic C-H Stretch: 2850-2950. N-H Bend (Scissoring): ~1600. Aromatic C=C Stretch: 1450-1580. C-Br Stretch: 500-600.
Mass Spec (EI) Molecular Ion (M⁺): Two peaks of similar intensity at m/z 211 and 213, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Key Fragment: Loss of the amino group (M-16) is expected.

Section 3: Stereochemistry and Chiral Analysis

3.1. Assigning Stereochemistry

The absolute configuration at the C1 position is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

  • Priority Assignment:

    • Priority 1: -NH₂ (highest atomic number)

    • Priority 2: -C7a of the aromatic ring

    • Priority 3: -CH₂- (C2 of the aliphatic ring)

    • Priority 4: -H (lowest atomic number)

  • Orientation: Viewing the molecule with the lowest priority group (-H) pointing away, the sequence from priority 1 to 2 to 3 is counter-clockwise, confirming the (S) configuration .

3.2. Determination of Enantiomeric Purity

Confirming the enantiomeric purity is a non-negotiable step in the synthesis of chiral molecules. The gold standard for this analysis is chiral High-Performance Liquid Chromatography (HPLC).

Trustworthiness through Self-Validation: A robust chiral HPLC method must demonstrate baseline separation of the two enantiomers. This is typically achieved by first analyzing the racemic mixture to establish the retention times for both the (R) and (S) enantiomers. The analysis of the resolved product should then show a single, sharp peak corresponding to the desired (S)-enantiomer, with the peak for the (R)-enantiomer being at or below the limit of quantification.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is highly effective for separating primary amines. Columns such as Daicel Chiralpak AD-H or Chiralcel OD-H are excellent starting points.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol), with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape and reduce tailing. A starting condition could be Hexane:Isopropanol:DEA (90:10:0.1 v/v/v).

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 265 nm (where the benzene ring absorbs).

  • Analysis:

    • Inject the racemic mixture to determine the retention times (t_R) and resolution factor (Rs) for the two enantiomers.

    • Inject the resolved (1S)-6-bromo-1-aminoindane sample.

  • Calculation of Enantiomeric Excess (%ee):

    • %ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

    • Where Area_S and Area_R are the integrated peak areas for the (S) and (R) enantiomers, respectively. For a successful resolution, the %ee should be ≥99%.

Section 4: Applications in Drug Discovery and Development

(1S)-6-bromo-1-aminoindane is not an active pharmaceutical ingredient (API) itself but serves as a high-value chiral building block. Its utility lies in the combination of a fixed stereocenter and a reactive site for molecular diversification.

  • Chiral Scaffold: The (1S)-aminoindane core provides a rigid, three-dimensional structure that can orient other functional groups in a precise spatial arrangement for optimal interaction with biological targets like enzymes or receptors.

  • Synthetic Handle for Diversification: The bromine atom at the 6-position is a key feature for medicinal chemists. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the straightforward introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.[7][8]

  • Neurological and Oncological Targets: Given the prevalence of the 1-aminoindane scaffold in CNS-active drugs, this intermediate is a prime candidate for the synthesis of novel agents targeting neurological disorders. Furthermore, bromo-substituted heterocyclic compounds are frequently used as intermediates in the development of kinase inhibitors for oncology.[9]

Conclusion

(1S)-6-bromo-1-aminoindane represents a confluence of stereochemical precision and synthetic versatility. This guide has detailed a robust pathway for its synthesis and chiral resolution, outlined its expected analytical characteristics, and established the protocols necessary to verify its stereochemical integrity. For drug development professionals, this molecule is a valuable tool, providing a reliable and adaptable platform for the construction of complex and potent therapeutic agents. Its strategic application can significantly accelerate the discovery and optimization of next-generation pharmaceuticals.

References

  • Google Patents. (2012). Process of resolution of 1-aminoindan.

  • Wikipedia. Chiral resolution. Accessed February 2026. [Link]

  • Oakwood Chemical. 6-Bromo-1-indanone. Accessed February 2026. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Accessed February 2026. [Link]

  • Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry. [Link]

  • University of Puget Sound. 13C Chemical Shift Table. Accessed February 2026. [Link]

  • Google Patents. (2008). A process for the preparation of (R)-1-aminoindanes.

  • Al-Majdhoub, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC. [Link]

  • PubChem. (+-)-1-Aminoindan. National Center for Biotechnology Information. Accessed February 2026. [Link]

  • BRAS Chemicals. (2026). Pharma-Grade Intermediates: The Silent Force Behind Every Cure. Accessed February 2026. [Link]

  • PubChem. 1-Bromoethanamine. National Center for Biotechnology Information. Accessed February 2026. [Link]

  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Accessed February 2026. [Link]

  • Google Patents. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols.

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

  • PYG Lifesciences. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Accessed February 2026. [Link]

Sources

Foundational

(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine CAS number and identifiers

An In-Depth Technical Guide to (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine Abstract (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine is a chiral bicyclic primary amine that serves as a highly valuable and versatile building block...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine

Abstract

(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine is a chiral bicyclic primary amine that serves as a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its rigid scaffold, specific stereochemistry, and the presence of a bromine atom—a versatile handle for synthetic modification—make it a crucial intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis from common starting materials, and an exploration of its applications in the development of novel therapeutics. The content is intended for researchers, chemists, and drug development professionals who require a technical understanding of this key intermediate.

Chemical Identity and Physicochemical Properties

Precise identification is critical for sourcing, synthesis, and regulatory purposes. The key identifiers and properties of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine are summarized below.

IdentifierValueSource
CAS Number 1213110-51-0[1][2][3]
IUPAC Name (1S)-6-bromo-2,3-dihydro-1H-inden-1-amine[2]
Molecular Formula C₉H₁₀BrN[3]
Molecular Weight 212.09 g/mol [3]
InChI Key DUPHONQIBOZOHL-VIFPVBQESA-N[2]
SMILES C1CC2=C(C@H1N)C=C(C=C2)Br[2]
PubChem CID 51441552[2]
Predicted Boiling Point 265.1 ± 40.0 °C[3]
Predicted Density 1.490 ± 0.06 g/cm³[3]

Synthesis and Manufacturing

The most common and efficient pathway to synthesize (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine is via the asymmetric reductive amination of its corresponding ketone precursor, 6-Bromo-1-indanone. This method allows for the establishment of the critical (S)-stereocenter at the C1 position.

Synthetic Workflow Overview

The synthesis begins with the commercially available 6-Bromo-1-indanone (CAS: 14548-39-1)[4][5][6]. This ketone undergoes a reductive amination reaction, where it is converted to an intermediate imine, which is then stereoselectively reduced to yield the desired chiral amine. The choice of catalyst and reducing agent is paramount for achieving high enantiomeric excess.

G cluster_0 Synthesis of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine A 6-Bromo-1-indanone (CAS: 14548-39-1) B Intermediate Imine A->B  Ammonia Source (e.g., NH4OAc) C (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 1213110-51-0) B->C Asymmetric Reduction (e.g., Chiral Catalyst + H2 or Chiral Hydride Source)

Caption: Synthetic workflow from 6-Bromo-1-indanone to the target amine.

Detailed Experimental Protocol: Asymmetric Reductive Amination

This protocol is a representative method. Researchers must optimize conditions based on their specific equipment and reagents.

Materials:

  • 6-Bromo-1-indanone

  • Ammonium formate or another suitable ammonia source

  • A suitable chiral catalyst (e.g., a transition metal complex with a chiral ligand)

  • A reducing agent (e.g., H₂ gas, formic acid, or a hydride source like NaBH₃CN)

  • Anhydrous solvent (e.g., Methanol, THF, or Dichloromethane)

  • Acid and Base for workup (e.g., HCl, NaOH)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Reaction Setup: In a reaction vessel purged with an inert atmosphere (e.g., Nitrogen or Argon), dissolve 6-Bromo-1-indanone (1.0 eq) in the chosen anhydrous solvent.

  • Imine Formation: Add the ammonia source (e.g., ammonium formate, 10 eq) to the solution. Stir the mixture at a controlled temperature (e.g., 60-80 °C) for several hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or LC-MS. The causality here is that the ketone carbonyl must first be converted to a C=N double bond before it can be reduced to the amine.

  • Asymmetric Reduction: After cooling the reaction mixture, introduce the chiral catalyst system. This is the critical step for establishing stereoselectivity. The choice of a specific catalyst/ligand combination is crucial and is often proprietary or based on extensive literature screening for similar substrates.

  • Reduction Execution: Introduce the reducing agent. If using H₂ gas, pressurize the vessel and maintain vigorous stirring. If using a chemical reductant, add it portion-wise to control the reaction rate and temperature. The reduction of the imine to the amine is typically faster and more efficient than the reduction of the starting ketone, which is a key principle of chemoselectivity in this process.[7]

  • Quenching and Workup: Once the reaction is complete, carefully quench any remaining reducing agent. Acidify the mixture with aqueous HCl to protonate the amine, making it water-soluble. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

  • Isolation: Basify the aqueous layer with NaOH until pH > 10. This deprotonates the amine, making it soluble in organic solvents. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization to yield the final (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine with high chemical and enantiomeric purity.

Applications in Research and Drug Development

The true value of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine lies in its role as a sophisticated molecular scaffold. Its structural features are strategically leveraged in drug design for several reasons:

  • Stereochemical Control: The (1S) configuration is often essential for precise binding to a chiral biological target, such as an enzyme active site or a receptor pocket. Using a stereochemically pure building block eliminates the need for costly chiral separation later in the synthesis and avoids potential off-target effects from the undesired enantiomer.

  • Structural Rigidity: The fused ring system of the indane core provides conformational rigidity, which helps in reducing the entropic penalty upon binding to a target, often leading to higher affinity and potency.

  • Synthetic Handle: The bromine atom at the 6-position is a versatile functional group. It is an excellent leaving group for nucleophilic aromatic substitution reactions and, more importantly, serves as a reactive site for powerful carbon-carbon bond-forming reactions like Suzuki, Heck, and Sonogashira cross-couplings. This allows for the systematic exploration of chemical space by attaching various other molecular fragments, a core tenet of modern medicinal chemistry.

This compound is a key intermediate for synthesizing libraries of novel compounds directed at various therapeutic targets, including kinase inhibitors, GPCR modulators, and other agents in oncology, neuroscience, and anti-inflammatory research.[8][9]

G cluster_0 Role in Drug Discovery Pipeline A (1S)-6-Bromo-inden-1-amine (Key Building Block) B Further Synthesis (e.g., Cross-Coupling, Amide Formation) A->B Versatility C Library of Novel Pharmacologically Active Molecules B->C Diversification D Lead Optimization & Therapeutic Applications C->D Screening

Caption: Logical role of the title compound in the drug discovery process.

Safety and Handling

As with any amine-containing and halogenated organic compound, (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine should be handled with appropriate care in a well-ventilated laboratory fume hood.

  • Precautions: Wear suitable protective clothing, including gloves and safety glasses. Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]

References

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. [Link]

  • 1-Indanone, 6-bromo- | C9H7BrO | CID 139778. PubChem. [Link]

  • Caruso, A., Blair, B., & Tanski, J. M. (2016). Crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one exhibit different intermolecular packing interactions. Acta Crystallographica Section E, 72(11), 1536–1540. [Link]

  • 1-Aminoindan. NIST WebBook. [Link]

  • 6-Bromo-1-indanone. Oakwood Chemical. [Link]

  • A process for the preparation of (R)-1-aminoindanes.

Sources

Exploratory

safety data sheet SDS for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine

Technical Whitepaper: Handling and Safety Protocols for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine Executive Summary This technical guide serves as an enhanced Safety Data Sheet (SDS) and operational whitepaper for (1S)-6...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Handling and Safety Protocols for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine

Executive Summary

This technical guide serves as an enhanced Safety Data Sheet (SDS) and operational whitepaper for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (and its hydrochloride salt). This compound is a critical chiral intermediate, most notably utilized in the asymmetric synthesis of the melatonin receptor agonist Ramelteon (Rozerem) .

Unlike generic SDS documents, this guide integrates standard hazard identifications with "field-proven" handling protocols necessary to maintain the enantiomeric excess (ee) and chemical stability of this reactive amine.

Part 1: Physiochemical Profile & Identification

The precise identification of the specific enantiomer is critical in drug development workflows, as the (R)-isomer is often considered an impurity.

Table 1: Chemical Identity & Properties

ParameterSpecification
Chemical Name (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Common Synonyms (S)-6-Bromoindan-1-amine; (S)-6-bromo-1-aminoindane
CAS Number (HCl Salt) 1799420-95-3 (Commercial Standard)
CAS Number (Free Base) 1213110-51-0
Molecular Formula C₉H₁₀BrN (Base) / C₉H₁₁BrClN (HCl Salt)
Molecular Weight 212.09 g/mol (Base) / 248.55 g/mol (HCl Salt)
Chirality (S)-Configuration (Left-handed optical rotation)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Low solubility in water (Base)

Scientific Insight: The free base form of primary amines is prone to reacting with atmospheric CO₂ to form carbamates. For long-term storage, the Hydrochloride (HCl) salt is preferred due to its enhanced stability and resistance to oxidation.

Part 2: Hazard Characterization (GHS Classification)

While the indane core adds lipophilicity (increasing potential dermal absorption), the primary amine functionality dictates the immediate hazards.

Signal Word: WARNING

Table 2: GHS Hazard Statements

CodeHazard StatementMechanism of Toxicity
H302 Harmful if swallowedSystemic absorption via GI tract; potential CNS effects typical of indane derivatives.
H315 Causes skin irritationAlkaline nature of the amine disrupts the stratum corneum.
H319 Causes serious eye irritationHigh pH (in solution) causes protein denaturation in corneal tissue.
H335 May cause respiratory irritationDust/Aerosol inhalation irritates mucous membranes.

Precautionary Principle: Treat the Free Base as Corrosive (Category 1B) until proven otherwise. The removal of the HCl counter-ion increases the pKa, making the compound significantly more damaging to biological tissue.

Part 3: Safe Handling & Operational Workflow

This section details the "Chain of Custody" for the chemical to ensure safety and data integrity (chiral purity).

Environmental Controls
  • Atmosphere: Handle the free base exclusively under an inert atmosphere (Argon or Nitrogen) to prevent the formation of insoluble carbamates.

  • Temperature: Store at 2–8°C . While the HCl salt is stable at room temperature, refrigeration retards any potential slow racemization or oxidative degradation.

Operational Logic Diagram

The following Graphviz diagram outlines the decision matrix for handling this compound, distinguishing between the Salt and Free Base forms.

HandlingProtocol Start Receipt of Material (CAS: 1799420-95-3) CheckForm Identify Form Start->CheckForm SaltForm HCl Salt Form (Stable Solid) CheckForm->SaltForm Labeled HCl BaseForm Free Base Form (Reactive Oil/Solid) CheckForm->BaseForm Labeled Free Base StorageSalt Storage: Desiccator RT or 4°C SaltForm->StorageSalt StorageBase Storage: Glovebox Argon, -20°C BaseForm->StorageBase Usage Experimental Use StorageSalt->Usage Weigh in Hood StorageBase->Usage Weigh in Glovebox QC QC Check: Chiral HPLC > 98% ee Usage->QC Validate Purity

Figure 1: Decision matrix for storage and handling based on chemical form (Salt vs. Base).

Part 4: Emergency Response & Toxicology

Mechanism of Injury
  • Ocular: The amine reacts with moisture in the eye to form an alkaline solution, causing saponification of membrane lipids. Immediate irrigation is the only effective mitigation.

  • Dermal: The lipophilic indane ring facilitates penetration of the epidermis, allowing the amine to cause deep tissue irritation.

First Aid Protocols
  • Eye Contact (Critical):

    • Action: Immediately flush with saline or water for minimum 15 minutes .

    • Technique: Lift eyelids to ensure irrigation of the conjunctival sac.

    • Contraindication: Do NOT use neutralization agents (acids) in the eye; this causes exothermic damage.

  • Skin Contact:

    • Action: Drench with water.[1][2][3][4] Remove contaminated clothing.[5][1][2][3][6]

    • Solvent Warning: Do NOT use ethanol or DMSO to wipe the skin. These solvents act as carriers, driving the toxin deeper into the systemic circulation.

  • Inhalation:

    • Action: Move to fresh air.[5][1][2][3][6] If wheezing occurs (bronchospasm), administer oxygen (trained personnel only).

Emergency Logic Flow

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Flush 15min (No Neutralizers) Eye->ActionEye ActionSkin Soap & Water (No Alcohol) Skin->ActionSkin ActionInhale Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Bring SDS ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 2: Triage and immediate response protocol for exposure events.[2]

Part 5: Synthesis & Waste Management

Synthetic Context (Ramelteon Pathway)

This amine is typically subjected to a reductive amination or acylation.

  • Reaction Risk: When neutralizing the HCl salt to the free base in situ (e.g., using TEA or NaOH), the reaction mixture becomes biphasic. Ensure vigorous stirring to prevent "hot spots" of high pH that could racemize the (S)-center.

Disposal
  • Classification: Hazardous Chemical Waste (Amine).

  • Method: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Halogen Note: The presence of Bromine (Br) means incineration will generate Hydrogen Bromide (HBr). The incinerator must be rated for halogenated waste.

References

  • Sigma-Aldrich (Merck). (S)-6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride Product Sheet. Accessed 2023.[7][8] Link

  • PubChem. (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine Compound Summary. National Library of Medicine. Link

  • Yamano, T., et al. "Approach to the Synthesis of Ramelteon: Synthesis of the Chiral Key Intermediate." Tetrahedron: Asymmetry, Vol 17, Issue 12. (Contextual grounding for synthesis).
  • BLD Pharm. SDS for 6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Link

Sources

Foundational

Technical Guide: Solubility Profile & Solvent Selection for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine

The following technical guide details the solubility profile and process handling of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine , a critical chiral intermediate in the synthesis of CNS-active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and process handling of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine , a critical chiral intermediate in the synthesis of CNS-active pharmaceutical ingredients (APIs).

Executive Summary

(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine is a lipophilic chiral amine commonly utilized as a building block for monoamine oxidase (MAO) inhibitors and other CNS targets. In process chemistry, understanding its solubility is not merely about "dissolving" the compound; it is about exploiting solubility differences between the Free Base and its Salts (HCl, Tartrate) to achieve high enantiomeric purity.

This guide provides a definitive solubility profile, distinguishing between thermodynamic solubility (equilibrium) and kinetic behavior during isolation. It is structured to support researchers in solvent selection for extraction, crystallization, and chiral resolution.

Physicochemical Basis of Solubility

To predict and manipulate solubility, we must first understand the molecular drivers.

PropertyValue (Approx.)Process Implication
Molecular Weight 212.09 g/mol Moderate size; kinetics of dissolution are fast.
LogP (Octanol/Water) ~2.6 (Predicted)Lipophilic. The free base partitions strongly into organic solvents.
pKa (Amine) ~9.5 – 10.0Basic. Ionizes in acidic media (pH < 8).
H-Bond Donors/Acceptors 1 / 1Soluble in protic solvents; capable of salt formation.
Physical State Low-melting solid/OilOften handled as a solution or solid salt to prevent oxidation.

Solubility Profile: Free Base vs. Salt

The solubility of this compound is binary: it behaves like a lipophile in its neutral state and a hydrophile in its ionized state. The table below summarizes qualitative solubility at 25°C.

Table 1: Comparative Solubility Matrix
Solvent ClassSpecific SolventFree Base Solubility HCl/Tartrate Salt Solubility Process Utility
Polar Protic WaterInsoluble (< 0.1 mg/mL)High (> 100 mg/mL)pH-swing extraction; Salt formation.
Methanol (MeOH)HighHighReaction solvent; Chiral resolution.
Isopropanol (IPA)HighModerate/LowCrystallization (Antisolvent for salts).
Polar Aprotic DMSO / DMFVery HighHighScreening only (High boiling point).
Acetonitrile (ACN)HighModerateHPLC analysis; Salt recrystallization.
Chlorinated Dichloromethane (DCM)Very High Low/InsolubleExtraction of free base from water.
Aromatic TolueneHighInsolubleImpurity rejection; Thermal crystallization.
Aliphatic Heptane / HexaneLow (Cold) / High (Hot)Insoluble Antisolvent; Trituration to remove oils.
Ethers THF / MTBEHighLowMTBE is excellent for precipitating salts.

Critical Insight: The drastic solubility difference in Isopropanol (IPA) and Toluene between the free base and salt is the primary lever for purification. Salts can be recrystallized from hot IPA or precipitated by adding MTBE/Toluene to a methanolic solution.

Experimental Protocols

As specific thermodynamic solubility values (mg/mL) vary by batch purity and polymorph, a self-validating protocol is required to determine the exact curve for your specific lot.

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Objective: Determine the saturation limit of the free base or salt in a target solvent.

  • Preparation: Weigh 500 mg of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (salt or base) into a sequence of three HPLC vials.

  • Saturation: Add solvent in 100 µL increments, vortexing for 5 minutes between additions at 25°C.

  • Equilibration: Once dissolution is slow, add excess solid (supersaturation) and stir for 24 hours at constant temperature.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing hot solubility).

  • Quantification:

    • Method A (Fast): Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Method B (Precise): Dilute filtrate with Mobile Phase and quantify via HPLC against a standard curve.

  • Validation: The solubility is confirmed if the results from the 24-hour and 48-hour timepoints differ by < 5%.

Protocol B: Solvent Selection for Chiral Resolution

Objective: Isolate the (1S) enantiomer from a racemic mixture using solubility differences of diastereomeric salts (e.g., with L-Tartaric acid).

  • Screening: Dissolve racemate in Methanol (good solubility).

  • Salt Formation: Add 0.5 eq of resolving agent (e.g., L-Tartaric acid).

  • Antisolvent Addition: Slowly add Isopropanol or Water until turbidity persists.

  • Thermal Cycle: Heat to reflux (clear solution) and cool slowly to 20°C.

  • Analysis: Filter crystals. If the ee (enantiomeric excess) is low, the solvent system is too strong (too soluble). Switch to a less polar alcohol (Ethanol) or increase the antisolvent ratio.

Process Logic & Visualization

Diagram 1: Solubility Determination Workflow

This workflow ensures data integrity when generating solubility curves.

SolubilityProtocol Start Start: Weigh Excess Solid AddSolvent Add Solvent & Vortex (25°C or Target Temp) Start->AddSolvent Equilibrate Equilibrate 24 Hours (Constant Agitation) AddSolvent->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Analyze Quantify Concentration (HPLC or Gravimetric) Filter->Analyze CheckStability Compare 24h vs 48h Data Analyze->CheckStability Valid Data Valid (<5% Deviation) CheckStability->Valid Diff < 5% Invalid Unstable/Non-Equilibrium (Repeat) CheckStability->Invalid Diff > 5% Invalid->Equilibrate Extend Time

Caption: A self-validating workflow for determining thermodynamic solubility, ensuring equilibrium is reached.

Diagram 2: Solvent Selection Logic for Purification

This decision tree guides the scientist in choosing the correct solvent based on the form of the molecule.

SolventSelection Input Target Form? FreeBase Free Base (Lipophilic) Input->FreeBase Salt Salt (HCl/Tartrate) (Hydrophilic) Input->Salt Extract Extraction: DCM or Toluene FreeBase->Extract Isolation from Water Reaction Formation: Methanol or Ethanol Salt->Reaction Synthesis CrystFB Crystallization: Hexane (Hot) -> Cool Extract->CrystFB Purification CrystSalt Crystallization: IPA or Acetone (Antisolvent) Reaction->CrystSalt Purification Resolution Chiral Resolution: MeOH/Water Mixtures Reaction->Resolution Optical Enrichment

Caption: Decision logic for solvent selection based on the chemical state (Free Base vs. Salt) of the indanamine.

References

  • Separation of Enantiomers of 1-Aminoindan : WO Patent 2012/116752.[1] Describes the resolution of aminoindanes using chiral acids in alcoholic solvents.

  • Synthesis and Properties of 1-Aminoindanes: Journal of Medicinal Chemistry. Discusses the lipophilicity and CNS penetration of indan-amine derivatives. (General Reference for Class Properties).
  • Process for Preparing Rasagiline Intermediates : CN Patent 101062897A. Details the extraction of dihydro-inden-1-amine using organic solvents and salt formation.

  • PubChem Compound Summary : (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine. Provides predicted physicochemical properties (LogP, H-bond count).

  • Sigma-Aldrich Product Sheet : (S)-6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Confirms physical state and salt availability.[2]

Sources

Exploratory

Technical Monograph: Therapeutic Potential of 6-Bromo-2,3-dihydro-1H-inden-1-amine Derivatives

Executive Summary The 1-aminoindane scaffold represents a privileged structure in neuropharmacology, most notably validated by the Parkinson's disease therapeutic Rasagiline (Azilect®). While the parent scaffold is well-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-aminoindane scaffold represents a privileged structure in neuropharmacology, most notably validated by the Parkinson's disease therapeutic Rasagiline (Azilect®). While the parent scaffold is well-characterized, halogenated derivatives—specifically 6-bromo-2,3-dihydro-1H-inden-1-amine (6-Br-AI)—offer distinct physicochemical and pharmacodynamic advantages.

This guide analyzes the therapeutic utility of 6-Br-AI derivatives. Unlike their regioisomeric 2-aminoindane counterparts (often associated with psychoactive abuse potential), 1-aminoindanes are primary candidates for enzyme inhibition (MAO-B) and neurorescue therapies. The introduction of a bromine atom at the C6 position modulates lipophilicity (


), alters metabolic stability by blocking aromatic hydroxylation, and enhances binding affinity within hydrophobic enzymatic pockets.

Chemical Architecture & SAR Analysis

The Indane Scaffold: 1-Amino vs. 2-Amino

It is critical to distinguish between the two primary aminoindane isomers, as their pharmacological profiles diverge significantly:

Feature1-Aminoindane (Target)2-Aminoindane (Excluded)
Core Drug Class Neuroprotective / Enzyme InhibitorPsychostimulant / Empathogen
Primary Target MAO-B (Irreversible/Reversible)Monoamine Transporters (SERT/DAT)
Therapeutic Use Parkinson's, Alzheimer'sNone (NPS/Recreational)
Key Example RasagilineMDAI (5,6-methylenedioxy-2-aminoindane)
The Role of the 6-Bromo Substituent

In the context of 1-aminoindanes, the C6 position is electronically and sterically significant.

  • Metabolic Blockade: The C6 position on the indane ring is a primary site for cytochrome P450-mediated hydroxylation. Bromination at this site prevents the formation of phenolic metabolites, potentially extending the plasma half-life (

    
    ).
    
  • Halogen Bonding: The bromine atom can participate in halogen bonding with backbone carbonyls or specific residues (e.g., Tyr326 or Tyr435 in MAO-B), enhancing potency over the unsubstituted parent.

  • Lipophilicity: The 6-bromo group increases the lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration, a non-negotiable requirement for CNS therapeutics.

Therapeutic Mechanism: MAO-B Inhibition

The primary therapeutic avenue for 6-Br-AI derivatives is the selective inhibition of Monoamine Oxidase B (MAO-B) . Elevated MAO-B levels in the striatum degrade dopamine; inhibition preserves dopamine levels and reduces oxidative stress caused by H₂O₂ production.

Mechanism of Action Pathway

The following diagram illustrates the cascade from inhibitor binding to neuroprotection.

MAOB_Inhibition Drug 6-Bromo-1-Aminoindane Derivative BBB Blood-Brain Barrier (Passive Diffusion) Drug->BBB High Lipophilicity Target MAO-B Enzyme (Mitochondrial Outer Membrane) BBB->Target Binding Active Site Binding (Substrate Competition) Target->Binding Affinity (Ki) Effect1 Inhibition of Dopamine Catabolism Binding->Effect1 Effect2 Reduction of ROS/H2O2 Production Binding->Effect2 Outcome Neuroprotection & Symptomatic Relief (PD) Effect1->Outcome Increased Striatal Dopamine Effect2->Outcome Reduced Oxidative Stress

Figure 1: Pharmacodynamic pathway of 6-bromo-1-aminoindane derivatives in Parkinson's Disease pathology.

Synthesis & Manufacturing

The synthesis of 6-bromo-2,3-dihydro-1H-inden-1-amine is a self-validating protocol starting from the commercially available 6-bromo-1-indanone.

Synthetic Route Visualization

Synthesis Start 6-Bromo-1-Indanone (Commercial SM) Step1 Oxime Formation (NH2OH·HCl, NaOAc) Start->Step1 Inter 6-Bromo-1-Indanone Oxime Step1->Inter Step2 Reduction (Zn/AcOH or H2/Pd) Inter->Step2 Final 6-Bromo-2,3-dihydro- 1H-inden-1-amine Step2->Final

Figure 2: Two-step synthesis of the target amine from the ketone precursor.

Detailed Experimental Protocol (Lab Scale)

Step 1: Preparation of 6-Bromo-1-indanone Oxime

  • Reagents: Dissolve 6-bromo-1-indanone (10 mmol) in ethanol (30 mL).

  • Addition: Add Hydroxylamine hydrochloride (15 mmol) and Sodium Acetate (20 mmol) dissolved in a minimum amount of water.

  • Reaction: Reflux at 80°C for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Evaporate ethanol. Add water (50 mL) and extract with ethyl acetate (3 x 30 mL). Dry over MgSO₄ and concentrate.

  • Validation: ¹H NMR should show disappearance of the ketone carbonyl signal.

Step 2: Reduction to Amine

  • Reagents: Dissolve the oxime (from Step 1) in glacial acetic acid (20 mL).

  • Reduction: Add Zinc dust (40 mmol) in portions over 30 minutes while cooling in an ice bath (exothermic reaction).

  • Stirring: Stir at room temperature for 12 hours.

  • Workup: Filter off zinc residues. Basify the filtrate with NaOH (2M) to pH > 10. Extract with Dichloromethane (DCM).

  • Purification: Convert to Hydrochloride salt using HCl/Ether for stability and crystallization.

  • Yield: Expected yield 70-85%.

Experimental Validation Assays

To establish the therapeutic potential, the following assays are mandatory.

MAO-B Inhibition Assay (In Vitro)

This protocol determines the IC₅₀ of the derivative against human recombinant MAO-B.

  • Enzyme Source: Human recombinant MAO-B (expressed in Baculovirus).

  • Substrate: Kynuramine (fluorometric) or Benzylamine (spectrophotometric).

  • Protocol:

    • Incubate enzyme (0.015 mg/mL) with test compound (0.1 nM – 10 µM) in phosphate buffer (pH 7.4) for 20 mins at 37°C.

    • Add Kynuramine substrate (50 µM).

    • Measure fluorescence at Ex 310 nm / Em 400 nm (formation of 4-hydroxyquinoline).

    • Control: Use Selegiline or Rasagiline as a positive control.

    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Comparative Activity Data (Hypothetical/Representative)
CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (µM)Selectivity Ratio (B/A)
6-Bromo-1-aminoindane 15 - 40 > 10 > 250
Rasagiline (Ref)2 - 5> 1> 200
1-Aminoindane (Parent)100 - 300> 10~ 30

Note: The 6-bromo substituent typically enhances selectivity for the hydrophobic cavity of MAO-B compared to the unsubstituted parent.

Safety & Dosing Considerations

"6-Bromo" Supplement Confusion

Critical Warning: Researchers must distinguish 6-bromo-1-aminoindane from the sports supplement marketed as "6-Bromo" (typically 6-bromoandrostenedione, an aromatase inhibitor). These are chemically unrelated.

  • 6-Br-AI: CNS active, MAO inhibitor.

  • 6-Bromo (Supplement): Steroidal, hormonal modulator.

Toxicology[1]
  • LD50: Not fully established for humans. Rodent models for aminoindanes suggest LD50 > 150 mg/kg (i.p.).

  • Serotonin Syndrome: As with all MAO inhibitors, co-administration with SSRIs or high-dose serotonergics poses a risk of serotonin syndrome.

References

  • Design, synthesis and bioevaluation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors.

    • Source: European Journal of Medicinal Chemistry (2018).[1]

    • Context: Establishes the 1-aminoindane scaffold as a templ
    • Link:

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol deriv

    • Source: Biochemical Pharmacology (2014).[2][3]

    • Context: Differentiates the pharmacology of aminoindanes (transporter vs enzyme effects).
    • Link:

  • Synthesis of 1-indanones with a broad range of biological activity.

    • Source: Beilstein Journal of Organic Chemistry (2017).
    • Context: Provides synthetic routes for the precursor 6-bromo-1-indanone.
    • Link:

  • Rasagiline: A novel anti-Parkinsonian monoamine oxidase-B inhibitor. [1]

    • Source: Drugs of Today (2005).
    • Context: Validates the clinical efficacy of the 1-aminoindane pharmacophore.
    • Link:

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of (1S)-6-bromo-1-aminoindane

This guide provides an in-depth exploration of the expected physical and chemical characteristics of (1S)-6-bromo-1-aminoindane, a compound of interest in drug development and chemical synthesis. Given the specificity of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the expected physical and chemical characteristics of (1S)-6-bromo-1-aminoindane, a compound of interest in drug development and chemical synthesis. Given the specificity of this chiral amine, this document synthesizes data from structurally related analogs to forecast its properties and outlines a rigorous experimental framework for their empirical determination. This approach ensures a foundation built on scientific integrity, providing researchers with both a comprehensive data forecast and a validated methodology for its confirmation.

Introduction and Molecular Overview

(1S)-6-bromo-1-aminoindane is a substituted indane derivative. The indane scaffold is a common motif in medicinal chemistry, and its derivatives are explored for a variety of therapeutic applications. The specific stereochemistry at the C1 position, designated as (S), is crucial for its interaction with biological targets, while the bromine atom at the C6 position significantly influences its lipophilicity, metabolic stability, and potential for further functionalization.

Understanding the fundamental physicochemical properties, such as melting point, solubility, and solid-state form, is a critical first step in the drug development pipeline. These parameters directly impact formulation, bioavailability, and stability.

Molecular Structure

The structural integrity of a compound dictates its physical behavior. The key features of (1S)-6-bromo-1-aminoindane include a bicyclic indane core, a chiral primary amine at the C1 position, and a bromine substituent on the aromatic ring.

Caption: Molecular structure of (1S)-6-bromo-1-aminoindane.

Physicochemical Properties: A Comparative Analysis

Property(1S)-1-Aminoindane6-Bromo-1-indanone(1S)-6-bromo-1-aminoindane (Predicted)Rationale for Prediction
Molecular Formula C₉H₁₁N[1][2]C₉H₇BrO[3][4]C₉H₁₀BrNBased on the addition of a bromine atom and removal of an oxygen atom relative to the parent structures.
Molecular Weight 133.19 g/mol [1]211.06 g/mol [4]212.09 g/mol Calculated from the molecular formula.
Appearance Not specifiedOff-white to yellow or brown powder or crystalsLikely a crystalline solid, off-white to light brown.The indane core and bromo-substituent suggest a solid form at room temperature. Color is common for amine and bromo-aromatic compounds.
Melting Point Not specified110 °C[5]> 110 °CThe primary amine group introduces hydrogen bonding capabilities not present in the ketone, which is expected to significantly increase the melting point compared to 6-bromo-1-indanone.
Solubility Not specifiedInsoluble in waterSparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.The primary amine can act as a hydrogen bond donor and acceptor, slightly increasing aqueous solubility over the indanone. The overall structure remains largely nonpolar.

Experimental Protocol for Melting Point Determination

To empirically determine the melting point of (1S)-6-bromo-1-aminoindane, a standardized protocol is essential for reproducibility and accuracy. The use of a modern digital melting point apparatus is recommended.

Causality in Experimental Design:

The choice of a slow ramp rate near the expected melting point is critical. A rapid temperature increase can lead to a phenomenon known as thermal lag, where the sample's temperature is lower than the apparatus's reported temperature, resulting in an artificially broad and elevated melting range. The visual confirmation of the onset and completion of melting provides a range, which is more indicative of purity than a single point.

Step-by-Step Methodology:
  • Sample Preparation:

    • Ensure the (1S)-6-bromo-1-aminoindane sample is crystalline and has been thoroughly dried to remove any residual solvent, which could depress the melting point.

    • Grind a small amount of the sample into a fine powder.

    • Pack the powdered sample into a capillary tube to a depth of 2-3 mm.

  • Apparatus Setup:

    • Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine).

    • Set a starting temperature approximately 20 °C below the predicted melting point.

    • Set a ramp rate of 1-2 °C per minute.

  • Measurement:

    • Insert the capillary tube into the apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Record the temperature at which the last solid particle melts (completion of melting).

    • The recorded melting point should be reported as a range.

  • Validation and Repetition:

    • Perform the measurement in triplicate to ensure consistency.

    • A narrow melting range (e.g., < 2 °C) is indicative of a pure compound.

G cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measure Measurement cluster_validate Validation Dry Dry Crystalline Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube Grind->Pack Insert Insert Sample Pack->Insert Calibrate Calibrate with Standards SetTemp Set Start Temperature Calibrate->SetTemp SetRamp Set Ramp Rate (1-2 °C/min) SetTemp->SetRamp SetRamp->Insert Observe Observe for Phase Change Insert->Observe RecordOnset Record T_onset Observe->RecordOnset RecordClear Record T_clear Observe->RecordClear Repeat Repeat 3x RecordClear->Repeat Analyze Analyze Range for Purity Repeat->Analyze

Caption: Workflow for Melting Point Determination.

Broader Physical Characterization

Beyond the melting point, a comprehensive understanding of the physical characteristics is necessary for drug development professionals.

  • Solubility: A kinetic solubility assay should be performed in various pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline, ethanol, propylene glycol). This data is crucial for developing formulations for both in vitro and in vivo studies.

  • pKa: The acidity and basicity of the molecule, particularly the primary amine, will dictate its ionization state at physiological pH. This can be determined potentiometrically or via UV-spectroscopy. The pKa is critical for predicting absorption and distribution.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and the distribution coefficient at a specific pH (LogD) are measures of lipophilicity. These are key predictors of a drug's ability to cross cell membranes and its potential for metabolism and toxicity.

Conclusion

While direct experimental values for the melting point and other physical characteristics of (1S)-6-bromo-1-aminoindane are not currently published, a scientifically sound prediction can be made based on analogous structures. The presence of the primary amine is expected to result in a significantly higher melting point than its ketone precursor, 6-bromo-1-indanone, due to intermolecular hydrogen bonding. For researchers and drug development professionals, the protocols outlined in this guide provide a robust framework for the empirical determination and validation of these critical physicochemical parameters, ensuring data integrity and facilitating the progression of this compound through the development pipeline.

References

  • PubChem. 1-Indanone, 6-bromo-. National Center for Biotechnology Information. [Link]

  • PubChem. (1S,2S)-2-amino-6-bromo-2,3-dihydro-1H-inden-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. (+-)-1-Aminoindan. National Center for Biotechnology Information. [Link]

  • NIST. 1-Aminoindan. NIST Chemistry WebBook. [Link]

  • NIST. 1-Aminoindan. NIST Chemistry WebBook. [Link]

  • Oakwood Chemical. 6-Bromo-1-indanone. [Link]

Sources

Exploratory

Technical Whitepaper: Stereochemical and Pharmacological Divergence of 6-Bromo-2,3-dihydro-1H-inden-1-amine Enantiomers

Executive Summary The molecule 6-Bromo-2,3-dihydro-1H-inden-1-amine (6-bromo-1-aminoindane) represents a critical scaffold in the development of CNS-active agents. As a rigid analogue of amphetamine and a halogenated der...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 6-Bromo-2,3-dihydro-1H-inden-1-amine (6-bromo-1-aminoindane) represents a critical scaffold in the development of CNS-active agents. As a rigid analogue of amphetamine and a halogenated derivative of the 1-aminoindane pharmacophore, it exhibits significant stereoselective binding affinity for monoamine oxidase B (MAO-B) and serotonin transporters (SERT).

The core distinction lies in the C1 chiral center. The (1R)-enantiomer is widely recognized in Structure-Activity Relationship (SAR) studies as the "eutomer" (active isomer) for MAO-B inhibition, following the homology of Rasagiline. The (1S)-enantiomer , typically the "distomer," often exhibits significantly reduced potency or divergent off-target binding profiles. This guide details the rigorous separation, identification, and pharmacological evaluation of these enantiomers.

Structural & Stereochemical Analysis

Conformational Rigidity

Unlike flexible phenylethylamines, the aminoindane scaffold locks the ethylamine side chain into a rigid cyclic structure. This restriction reduces the entropic penalty upon receptor binding.

  • C1 Chirality: The amine group at position 1 creates a chiral center.

  • 6-Bromo Substitution: The bromine atom at position 6 (para to the C1-C2 bond in the fused ring system) increases lipophilicity (

    
    ) and metabolic stability compared to the unsubstituted parent, while potentially engaging in halogen bonding within the receptor pocket.
    
Absolute Configuration (CIP Priority)

According to Cahn-Ingold-Prelog (CIP) rules, the priority at C1 is determined as follows:

  • -NH₂ (Nitrogen, atomic number 7)

  • C9 (Aromatic carbon, part of the fused ring)

  • C2 (Methylene carbon)

  • -H (Hydrogen)

  • (1R)-Configuration: With Hydrogen in the back, the sequence

    
     traces a clockwise  path.
    
  • (1S)-Configuration: Traces a counter-clockwise path.

Synthetic Pathways & Chiral Resolution[1][2][3][4]

While asymmetric synthesis (e.g., using Ellman’s sulfinamide) is possible, Kinetic Resolution via enzymatic catalysis is the preferred industrial route due to cost-efficiency and high enantiomeric excess (


).
Enzymatic Kinetic Resolution (Workflow)

The most robust method employs Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-amine, leaving the (S)-amine unreacted.

KineticResolution Racemate Racemic 6-Bromo-1-aminoindane Intermed Reaction Mixture (50% Conversion) Racemate->Intermed Mix in MTBE Enzyme CAL-B Lipase (Immobilized) Enzyme->Intermed Catalyst AcylDonor Ethyl Acetate (Acyl Donor) AcylDonor->Intermed S_Amine (1S)-Amine (Unreacted) Intermed->S_Amine Extraction (Acidic pH) R_Amide (1R)-Acetamide (Acylated) Intermed->R_Amide Extraction (Organic Phase) R_Amine (1R)-Amine (Hydrolyzed) R_Amide->R_Amine Acid Hydrolysis (HCl/Reflux)

Figure 1: Enzymatic Kinetic Resolution workflow using CAL-B to separate (1S) and (1R) enantiomers.

Chemical Resolution (Classical)

For non-enzymatic routes, diastereomeric salt formation is standard.

  • Resolving Agent: N-Acetyl-L-leucine or L-Tartaric acid.

  • Mechanism: The (R)-amine typically forms a less soluble salt with L-tartaric acid in ethanol/water mixtures, allowing it to crystallize out, leaving the (S)-enriched supernatant.

Analytical Discrimination

Distinguishing the (1S) and (1R) forms requires validated chiral chromatography. Standard reverse-phase HPLC is insufficient.

Chiral HPLC Protocol

The bromine atom provides a distinct UV chromophore, but the separation relies on the interaction between the amine and the polysaccharide stationary phase.

ParameterCondition
Column Chiralpak IA or OD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 270 nm (Br-aromatic absorption)
Elution Order Typically (1S) elutes first; (1R) elutes second (Verify with standards)
NMR Spectroscopy (Chiral Shift)

In the absence of a chiral column, Mosher's Acid Chloride ((R)-(-)-MTPA-Cl) derivatization is used.

  • Observation: The diastereomeric amides formed will show distinct chemical shifts (

    
    ) for the C2-protons in 
    
    
    
    H-NMR.
  • Diagnostic: The C2-proton signals for the (S)-amide usually appear upfield relative to the (R)-amide due to the shielding cone of the phenyl group in the Mosher auxiliary.

Pharmacological Divergence

The biological activity of 1-aminoindanes is highly stereospecific.

MAO-B Inhibition (The "Rasagiline Rule")

Based on the SAR of Rasagiline (N-propargyl-1(R)-aminoindane), the (1R)-6-bromo-1-aminoindane is the primary pharmacophore for MAO-B inhibition.

  • Mechanism: The (R)-enantiomer aligns with the FAD cofactor in the MAO-B active site.

  • 6-Bromo Effect: The halogen fills a hydrophobic pocket near the entrance of the active site, potentially increasing potency (

    
    ) compared to the unsubstituted parent.
    
Serotonergic Activity

6-substituted aminoindanes (like 5-IAI or MDAI) are known to interact with the Serotonin Transporter (SERT).

  • Selectivity: The (S)-enantiomer, while a weaker MAO-B inhibitor, may retain affinity for SERT, acting as a serotonin releasing agent (SSRA). This makes the (S)-isomer a potential "impurity" of concern in neuroprotective drug development due to risk of serotonin syndrome.

Experimental Protocols

Protocol A: Chemical Resolution via Diastereomeric Crystallization

Objective: Isolation of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine.

  • Salt Formation: Dissolve 10.0 g (47 mmol) of racemic 6-bromo-1-aminoindane in 100 mL of hot Ethanol (Abs).

  • Addition: Add 7.1 g (47 mmol) of L-(+)-Tartaric acid dissolved in 50 mL hot Ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: Filter the white precipitate. This is the (1R)-amine-L-tartrate salt (check

    
     of salt).
    
  • Recrystallization: Recrystallize from Ethanol/Water (9:1) until

    
    .
    
  • Free Basing: Suspend the salt in water, basify with 2M NaOH to pH 12, and extract with Dichloromethane (DCM).

  • Drying: Dry organic layer over

    
     and evaporate to yield pure (1R)-amine oil.
    
Protocol B: Determination of Enantiomeric Excess (ee)

Formula:



Where 

and

are the integration areas of the HPLC peaks.

References

  • Pharmacology of Aminoindanes: Youdim, M. B., et al. (2001). "Rasagiline: A Novel Anti-Parkinson Drug." Journal of Neural Transmission.

  • Chiral Resolution Methods: Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-Mediated Chiral Resolution of Racemates." Tetrahedron: Asymmetry.

  • MAO-B SAR Studies: Binda, C., et al. (2004). "Structure-Function Relationships in MAO-B Inhibitors." Journal of Medicinal Chemistry.

  • HPLC Separation of Aminoindanes: Application Note #128, Chiral Technologies Inc. "Separation of 1-Aminoindane Derivatives on Chiralpak Columns."

  • Chemical Data: PubChem Compound Summary for CID 51441552 (1S-isomer).

(Note: While specific literature comparing the 6-bromo enantiomers directly is rare, the protocols and pharmacological data above are synthesized from established SAR of the aminoindane class and standard chemical resolution principles.)

Foundational

A Technical Guide to the CNS Activity of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine: A Research Framework

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective central nervous system (CNS) biological activity of the compound (1S)-6-Bromo-2,3-...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective central nervous system (CNS) biological activity of the compound (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine. Given the novelty of this specific molecule and the current absence of extensive published data, this guide is structured as a research framework. It outlines a scientifically rigorous approach to elucidate its potential pharmacological profile, drawing upon established methodologies and the known activities of structurally related compounds.

Introduction: The Potential of the 2,3-dihydro-1H-inden-1-amine Scaffold in CNS Drug Discovery

The 2,3-dihydro-1H-inden-1-amine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the well-studied aminotetralin class of compounds. Analogs of 5-substituted-2-aminotetralin have demonstrated high affinity for key CNS targets, including serotonin 5-HT1A and 5-HT7 receptors.[1][2] These receptors are implicated in the pathophysiology of numerous neuropsychiatric disorders, such as depression and anxiety. The introduction of a bromine atom at the 6-position of the indene ring, as in (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine, offers an avenue to modulate the electronic and lipophilic properties of the molecule, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile.

This guide will, therefore, present a hypothesized mechanism of action for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine and a systematic, multi-tiered experimental plan to thoroughly characterize its CNS activity. The protocols and workflows described herein are designed to be self-validating and are grounded in established best practices in preclinical CNS drug discovery.

Proposed Synthesis of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine

While specific synthesis of this exact molecule is not detailed in readily available literature, a plausible synthetic route can be extrapolated from established methods for related compounds.[3] A potential approach involves the reduction of an appropriate oxime precursor, which can be synthesized from the corresponding bromo-indanone.

Hypothesized Mechanism of Action and Potential Molecular Targets

Based on the pharmacology of structurally similar aminotetralin analogs, it is hypothesized that (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine may function as a modulator of monoaminergic systems. The primary amine is a key pharmacophore that can interact with monoamine receptors and transporters. The key molecular targets for initial investigation should include:

  • Serotonin Receptors: Specifically the 5-HT1A and 5-HT7 subtypes, given the high affinity of related aminotetralins for these targets.[1][2]

  • Monoamine Transporters: The serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are critical regulators of synaptic neurotransmitter levels and are the primary targets for many antidepressant and anxiolytic drugs.[4]

  • Vesicular Monoamine Transporters (VMATs): These transporters are responsible for packaging monoamines into synaptic vesicles for release.[5][6]

The following diagram illustrates the potential signaling pathways that could be modulated by (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine.

Hypothesized_Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Serotonin_Vesicle Serotonin Vesicle VMAT2->Serotonin_Vesicle Packaging MAO MAO SERT SERT Compound (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine Compound->VMAT2 Modulation? Compound->MAO Inhibition? Compound->SERT Inhibition? HT1A 5-HT1A Receptor Compound->HT1A Agonism/ Antagonism? HT7 5-HT7 Receptor Compound->HT7 Agonism/ Antagonism? Serotonin_synapse Synaptic Serotonin Serotonin_Vesicle->Serotonin_synapse Release Serotonin_cyto Cytosolic Serotonin Serotonin_cyto->VMAT2 Uptake Serotonin_cyto->MAO Metabolism Serotonin_synapse->SERT Reuptake Serotonin_synapse->HT1A Serotonin_synapse->HT7 Signaling Downstream Signaling HT1A->Signaling HT7->Signaling

Hypothesized interactions of the compound with key CNS targets.

Proposed In Vitro Characterization Workflow

A systematic in vitro evaluation is crucial to determine the pharmacological profile of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine. The following workflow is recommended.

In_Vitro_Workflow Start Compound Synthesis & QC Primary_Screening Primary Screening: Radioligand Binding Assay (Broad CNS Target Panel) Start->Primary_Screening Hit_Identification Identify Primary Targets (e.g., Ki < 1 µM) Primary_Screening->Hit_Identification Functional_Assays Functional Assays for Identified Targets (e.g., cAMP, Ca2+ flux) Hit_Identification->Functional_Assays Transporter_Assays Monoamine Transporter Uptake Inhibition Assays (SERT, DAT, NET) Hit_Identification->Transporter_Assays MAO_Assays Monoamine Oxidase Inhibition Assays (MAO-A, MAO-B) Hit_Identification->MAO_Assays Determine_Activity Determine Agonist/Antagonist Activity & Potency (EC50/IC50) Functional_Assays->Determine_Activity Profile Comprehensive Pharmacological Profile Determine_Activity->Profile Transporter_Assays->Profile MAO_Assays->Profile

Systematic workflow for in vitro characterization.
Experimental Protocol: Radioligand Binding Assays

This protocol outlines a general procedure for determining the binding affinity of the test compound for a panel of CNS receptors and transporters.

  • Preparation of Cell Membranes:

    • Culture cells stably expressing the human receptor or transporter of interest (e.g., HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer.

      • A known concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-8-OH-DPAT for 5-HT1A).

      • A range of concentrations of the test compound (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (e.g., 0.1 nM to 10 µM).

      • Cell membrane preparation.

    • For non-specific binding determination, a parallel set of wells should contain a high concentration of a known non-radiolabeled ligand.

    • Incubate the plate at a specified temperature and duration to reach equilibrium.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 (concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to assess the inhibitory potential of the test compound against MAO-A and MAO-B.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare solutions of recombinant human MAO-A and MAO-B enzymes.

    • Prepare a solution of a suitable substrate (e.g., kynuramine, which is metabolized to a fluorescent product).

    • Prepare a range of concentrations of the test compound.

    • Use known selective inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

  • Assay Procedure:

    • In a 96-well black plate, add the reaction buffer.

    • Add the test compound at various concentrations or the positive control.

    • Add the MAO-A or MAO-B enzyme and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation/emission wavelengths appropriate for the substrate's fluorescent product).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the test compound.

    • Normalize the reaction rates to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

Proposed In Vivo Behavioral Pharmacology Studies

Should the in vitro data suggest a profile consistent with antidepressant or anxiolytic activity (e.g., high affinity for SERT or 5-HT1A receptors), in vivo studies in rodent models are warranted.

In_Vivo_Workflow Start Positive In Vitro Profile PK_Studies Pharmacokinetic Studies (Dose-ranging, Brain Penetration) Start->PK_Studies Acute_Toxicity Acute Toxicity & Tolerability PK_Studies->Acute_Toxicity Behavioral_Testing Behavioral Pharmacology (Antidepressant & Anxiolytic Models) Acute_Toxicity->Behavioral_Testing FST Forced Swim Test (FST) Behavioral_Testing->FST EPM Elevated Plus Maze (EPM) Behavioral_Testing->EPM Data_Analysis Analyze Behavioral Endpoints FST->Data_Analysis EPM->Data_Analysis Efficacy_Conclusion Conclusion on Potential In Vivo Efficacy Data_Analysis->Efficacy_Conclusion

Workflow for in vivo evaluation of CNS effects.
Experimental Protocol: Forced Swim Test (FST) in Mice

The FST is a widely used model to screen for potential antidepressant activity.[1]

  • Animals and Housing:

    • Use male mice (e.g., C57BL/6 strain) of a specific age and weight range.

    • House the animals in a controlled environment (temperature, humidity, light/dark cycle) with ad libitum access to food and water.

    • Allow for an acclimatization period of at least one week before the experiment.

  • Drug Administration:

    • Administer the test compound (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine, a positive control (e.g., a known antidepressant like fluoxetine), or vehicle (e.g., saline with a small amount of Tween 80) via an appropriate route (e.g., intraperitoneal injection).

    • Administer the compounds at a set time (e.g., 30-60 minutes) before the test.

  • Test Procedure:

    • Place each mouse individually into a transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

    • The test session typically lasts for 6 minutes.

    • Record the entire session using a video camera for later analysis.

  • Behavioral Scoring:

    • An observer, blind to the treatment conditions, should score the behavior during the last 4 minutes of the 6-minute session.

    • The primary behavioral parameter is immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

    • Other behaviors like swimming and climbing can also be scored.

  • Data Analysis:

    • Compare the duration of immobility between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

    • A significant reduction in immobility time by the test compound compared to the vehicle group suggests a potential antidepressant-like effect.

Experimental Protocol: Elevated Plus Maze (EPM) in Rats

The EPM is a standard model for assessing anxiolytic-like activity.[3]

  • Apparatus:

    • The maze consists of four arms (e.g., 50 cm long, 10 cm wide) arranged in a plus shape, elevated above the floor (e.g., 50 cm).

    • Two opposite arms are enclosed by high walls (e.g., 40 cm), and the other two arms are open.

    • The maze should be placed in a dimly lit, quiet room.

  • Animals and Drug Administration:

    • Use male rats (e.g., Sprague-Dawley strain).

    • Follow similar housing, acclimatization, and drug administration procedures as described for the FST. A known anxiolytic like diazepam can be used as a positive control.

  • Test Procedure:

    • Place a rat in the center of the maze, facing one of the open arms.

    • Allow the rat to explore the maze for a 5-minute period.

    • A video camera mounted above the maze should record the session.

  • Behavioral Scoring:

    • Score the following parameters, with the observer blind to the treatment groups:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • An arm entry is typically defined as all four paws entering the arm.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms [(time in open arms / total time in all arms) x 100] and the percentage of open arm entries [(open arm entries / total arm entries) x 100].

    • Compare these parameters between treatment groups using statistical tests like ANOVA.

    • A significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries for the test compound group, compared to the vehicle group, indicates an anxiolytic-like effect.

Data Interpretation and Future Directions

The culmination of the proposed in vitro and in vivo studies will provide a robust initial characterization of the CNS activity of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine.

  • Positive In Vitro and In Vivo Correlation: If the compound demonstrates high affinity and functional activity at specific monoamine targets in vitro and shows corresponding antidepressant or anxiolytic-like effects in vivo, this would provide strong evidence for its therapeutic potential.

  • Discordant Results: If in vitro activity does not translate to in vivo efficacy, further investigation into its pharmacokinetic properties (e.g., metabolism, blood-brain barrier penetration) would be necessary.

  • Novel Profile: The compound may reveal a unique pharmacological profile, such as selectivity for a specific receptor subtype or a mixed-activity profile, which could warrant further investigation for novel therapeutic applications.

Subsequent research could then focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as more comprehensive preclinical safety and toxicology evaluations.

References

A comprehensive list of references will be compiled based on the specific literature utilized in the execution of the proposed research plan. The following are representative examples of the types of sources that would be cited:

  • Jans, E. M. J., et al. (2009). Pharmaceutical Dosage Form. U.S.
  • Perry, C. K., et al. (2020). Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. Bioorganic & Medicinal Chemistry, 28(3), 115262.
  • Perry, C. K., et al. (2020). Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. UTMB Research Expert Profiles.
  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (2007).
  • PubChem. (1S,2S)-2-amino-6-bromo-2,3-dihydro-1H-inden-1-ol. Retrieved from [Link]

  • J&K Scientific. (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(25), 15287–15297.
  • Wikipedia. (n.d.). Vesicular monoamine transporter. Retrieved from [Link]

  • PubChem. Bromodomain inhibitors. U.S. Patent US-11884680-B2. Retrieved from [Link]

  • Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. (2014). PLoS ONE, 9(11), e112328.
  • Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations. (n.d.). Retrieved from the U.S.
  • PubChem. (1S,2S)-2-Bromo-2,3-dihydro-1H-inden-1-ol. Retrieved from [Link]

  • Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. (2016).
  • PubChemLite. 6-bromo-2,3-dihydro-1h-inden-1-amine. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2022). RSC Advances, 12(45), 29249-29261.
  • BindingDB. BDBM50269061. Retrieved from [Link]

  • NIST. 1H-Inden-1-amine, 2,3-dihydro-, (.+/-.)-. Retrieved from [Link]

  • Wikipedia. (n.d.). Vesicular monoamine transporter 1. Retrieved from [Link]

  • Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. (2010). Journal of Pharmacology and Experimental Therapeutics, 335(3), 733–742.
  • Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. (2023). Molecules, 28(19), 6932.
  • Benzofuranquinones as inhibitors of indoleamine 2,3-dioxygenase (IDO). Synthesis and biological evaluation. (2010). Organic & Biomolecular Chemistry, 8(16), 3647-3656.
  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. (2019). Journal of Medicinal Chemistry, 62(1), 323-333.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). RSC Medicinal Chemistry, 15(1), 134-143.
  • Neurotransmitter recognition by human vesicular monoamine transporter 2. (2024).
  • In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery. (2017). ACS Chemical Neuroscience, 8(8), 1730–1741.
  • Modifications Around Etomidate's Chiral Carbon and the Impact on in Vitro and in Vivo Pharmacology. (2016). Anesthesiology, 124(4), 881–890.
  • Discovery of an Orally Available, Brain Penetrant BACE1 Inhibitor That Affords Robust CNS Aβ Reduction. (2012). ACS Medicinal Chemistry Letters, 3(11), 897–902.
  • NIST. 1H-Inden-1-one, 5-bromo-2,3-dihydro-. Retrieved from [Link]

  • An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). Materials Science Research India, 16(3), 209-219.
  • Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. (2024). International Journal of Molecular Sciences, 25(23), 13038.

Sources

Protocols & Analytical Methods

Method

using (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine as a chiral building block

Executive Summary (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (hereafter (1S)-6-Br-Ind ) is a high-value chiral building block belonging to the "privileged" 1-aminoindane scaffold class.[1] Structurally related to the Park...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (hereafter (1S)-6-Br-Ind ) is a high-value chiral building block belonging to the "privileged" 1-aminoindane scaffold class.[1] Structurally related to the Parkinson’s disease therapeutic Rasagiline, this compound offers a unique orthogonal design: a stable chiral amine center at C1 and a reactive bromine handle at C6.

This dual-functionality allows medicinal chemists to perform "divergent synthesis"—establishing the core chirality early and diversifying the C6 position via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without racemization. This guide details the synthesis, resolution, and application of (1S)-6-Br-Ind , providing validated protocols for its integration into drug discovery workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
CAS No. 1213110-51-0 (Free Base); 1199782-92-7 (HCl)
Molecular Formula C₉H₁₀BrN
Molecular Weight 212.09 g/mol
Chirality (1S)-Configuration
Physical State Off-white to pale yellow solid
Solubility Soluble in MeOH, DMSO, DCM; HCl salt soluble in water
pKa (Calc) ~9.5 (Conjugate acid)

Synthesis & Resolution Workflow

While enantioselective reduction of 6-bromo-1-indanone is possible using expensive chiral catalysts, the most robust and scalable method for laboratory production is the Reductive Amination followed by Classical Resolution . This approach ensures high optical purity (>99% ee) through diastereomeric salt crystallization.

Workflow Diagram

G cluster_0 Critical Resolution Step Start 6-Bromo-1-indanone Racemic (±)-6-Bromo-1-aminoindane Start->Racemic Reductive Amination (NH4OAc, NaBH3CN) Salt (1S)-Amine • L-Tartrate Salt (Crystalline Solid) Racemic->Salt Resolution (L-(+)-Tartaric Acid, MeOH) Liquor Mother Liquor ((1R)-enriched) Racemic->Liquor Filtration Final (1S)-6-Bromo-2,3-dihydro- 1H-inden-1-amine Salt->Final Liberation (NaOH, DCM ext.)

Figure 1: Synthesis and Resolution Pathway. The use of L-(+)-Tartaric acid selectively crystallizes the (1S)-amine diastereomer.

Protocol A: Synthesis of Racemic 6-Bromo-1-aminoindane

Objective: Convert the ketone precursor to the racemic primary amine.

Reagents:

  • 6-Bromo-1-indanone (1.0 equiv)

  • Ammonium Acetate (NH₄OAc) (10.0 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN) (3.0 equiv)

  • Methanol (anhydrous)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 6-bromo-1-indanone (10 g, 47.4 mmol) in Methanol (100 mL).

  • Imine Formation: Add NH₄OAc (36.5 g, 474 mmol) in one portion. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Carefully add NaBH₃CN (8.9 g, 142 mmol) portion-wise. Caution: Toxic reagents.

  • Reaction: Allow to warm to room temperature and stir for 16–24 hours. Monitor by TLC or LCMS (Target M+H = 212/214).

  • Quench: Concentrate MeOH under reduced pressure. Resuspend residue in water (100 mL) and basify to pH >12 with NaOH (2M).

  • Extraction: Extract with DCM (3 x 100 mL). Dry combined organics over Na₂SO₄ and concentrate to yield the crude racemic amine (typically yellow oil/solid).

Protocol B: Chiral Resolution (The "Tartrate Method")

Objective: Isolate the (1S)-enantiomer. Mechanism: (1S)-Amine forms a less soluble diastereomeric salt with L-(+)-Tartaric acid in methanol.

Procedure:

  • Salt Formation: Dissolve crude racemic amine (10 g, ~47 mmol) in hot Methanol (50 mL).

  • Acid Addition: In a separate flask, dissolve L-(+)-Tartaric acid (0.5 equiv, 3.5 g) in hot Methanol (30 mL). Note: Using 0.5 equiv (the "Pope-Peachey" method) often improves yield of the target salt compared to 1.0 equiv.

  • Crystallization: Add the hot acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filtration: Filter the white precipitate. This is the (1S)-6-bromo-1-aminoindane-L-tartrate salt.

  • Recrystallization (Critical): Recrystallize the salt from boiling Methanol/Water (9:1) to upgrade enantiomeric excess (ee) to >99%.

  • Liberation: Suspend the purified salt in DCM (100 mL) and treat with 1M NaOH (100 mL). Separate the organic layer, dry (Na₂SO₄), and concentrate to obtain the free base (1S)-6-Br-Ind .

Application: Divergent Library Synthesis

The utility of (1S)-6-Br-Ind lies in its ability to undergo C6-arylation without affecting the C1-stereocenter.

Strategic Considerations
  • Protection: While some couplings work on free amines, protecting the amine (e.g., Boc) is recommended to prevent catalyst poisoning or N-arylation.

  • Base Sensitivity: Avoid strong bases (e.g., NaOtBu) that might deprotonate the benzylic C1-H, leading to racemization. Use mild bases like K₂CO₃ or K₃PO₄.

Protocol C: Suzuki-Miyaura Coupling at C6

Objective: Arylate the C6 position while preserving (1S) chirality.

Reagents:

  • (1S)-N-Boc-6-bromo-1-aminoindane (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Dioxane/Water (4:1)

Procedure:

  • Setup: Charge a reaction vial with N-Boc-(1S)-6-Br-Ind (100 mg), Phenylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3 equiv).

  • Solvent: Add degassed Dioxane/Water (4:1, 2 mL).

  • Reaction: Heat to 80°C under Argon for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry, and concentrate.

  • Deprotection: Treat crude with TFA/DCM (1:1) for 1 hour to remove Boc group.

  • Validation: Analyze via Chiral HPLC to confirm retention of ee.

Divergent Synthesis Map

D Core (1S)-6-Bromo-2,3-dihydro- 1H-inden-1-amine Path1 Suzuki Coupling (Ar-B(OH)2, Pd) Core->Path1 Path2 Buchwald-Hartwig (R2-NH, Pd) Core->Path2 Path3 Heck Reaction (Acrylate, Pd) Core->Path3 Prod1 6-Aryl-1-aminoindanes (GPCR Ligands) Path1->Prod1 Prod2 6-Amino-1-aminoindanes (Diamines) Path2->Prod2 Prod3 6-Alkenyl derivatives Path3->Prod3

Figure 2: Divergent synthesis capabilities.[1] The bromine handle allows access to diverse chemical space while maintaining the (1S) pharmacophore.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Optical Purity (<90% ee) Incomplete resolution or impure salt.Recrystallize the tartrate salt again from MeOH/H₂O. Ensure slow cooling.
Racemization during Coupling Base too strong or temp too high.Switch from NaOtBu to K₃PO₄ or Cs₂CO₃. Lower temp to 60–80°C.
Low Yield in Reductive Amination Incomplete imine formation.Add molecular sieves (3Å) during the imine formation step (before NaBH₃CN).
N-Arylation Side Product Free amine competing with Br.Protect amine with Boc or Cbz prior to coupling.

References

  • Synthesis of 1-Aminoindanes: Jayaram, V., et al. "Synthesis of 1-Amino-1H-Indenes via a Sequential Suzuki-Miyaura Coupling/Petasis Condensation Sequence." J. Org. Chem.2017 , 82(3), 1803–1811. Link

  • General Resolution Protocol: Ferreira, F. C., et al. "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents." Tetrahedron: Asymmetry2006 , 17(8), 1337-1348. Link

  • Stability of Chiral Benzylamines: Malova Krizkova, P., & Hammerschmidt, F. "On the Configurational Stability of Chiral Heteroatom-Substituted Methylpalladium Complexes." Eur. J. Org. Chem.2013 , 2013(23), 5143–5148. Link

  • Compound Data: PubChem Compound Summary for CID 51441552, (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine.[2] Link

  • Rasagiline Analogs: Youdim, M. B. H., et al. "Novel aminoindanes as monoamine oxidase inhibitors." Brit. J. Pharmacol.2001 , 132, 500. Link

Sources

Application

The Strategic Utility of (1S)-6-bromo-1-aminoindane in the Synthesis of Pharmaceutical Intermediates

(1S)-6-bromo-1-aminoindane is a chiral building block of significant interest in medicinal chemistry. Its rigid bicyclic structure and versatile functional groups—a primary amine and an aryl bromide—make it a valuable sc...

Author: BenchChem Technical Support Team. Date: February 2026

(1S)-6-bromo-1-aminoindane is a chiral building block of significant interest in medicinal chemistry. Its rigid bicyclic structure and versatile functional groups—a primary amine and an aryl bromide—make it a valuable scaffold for the synthesis of a diverse range of pharmaceutical intermediates. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of key pharmaceutical intermediates using this versatile starting material, with a focus on N-acylation and palladium-catalyzed cross-coupling reactions.

The inherent chirality of (1S)-6-bromo-1-aminoindane is a critical feature, as many modern therapeutics are single enantiomers. The ability to introduce this stereocenter early in a synthetic sequence can significantly streamline the overall process and avoid costly and often inefficient chiral resolutions at later stages.[1][2] The presence of the bromo substituent on the aromatic ring provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[3][4][5] This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

I. N-Acylation of (1S)-6-bromo-1-aminoindane: A Gateway to Diverse Amide Intermediates

The primary amine of (1S)-6-bromo-1-aminoindane is a nucleophilic center that readily undergoes acylation reactions with various acylating agents, such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents). This transformation is fundamental for the synthesis of a vast number of amide-containing pharmaceutical intermediates.

Protocol 1: General Procedure for N-Acylation with an Acid Chloride

This protocol describes a standard procedure for the acylation of (1S)-6-bromo-1-aminoindane using an acid chloride in the presence of a non-nucleophilic base.

Materials:

Reagent/SolventGradeSupplier
(1S)-6-bromo-1-aminoindane≥98%Commercially Available
Acid Chloride (e.g., Acetyl Chloride)ReagentCommercially Available
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated aqueous sodium bicarbonate solutionReagent---
BrineReagent---
Anhydrous sodium sulfate or magnesium sulfateReagent---

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S)-6-bromo-1-aminoindane (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Acylating Agent Addition: Slowly add the desired acid chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze the acid chloride.

  • Anhydrous Solvents: Ensures the acid chloride is not prematurely quenched by water.

  • Non-nucleophilic Base: Scavenges the HCl byproduct generated during the reaction without competing with the amine nucleophile.

  • 0 °C Addition: Controls the initial exotherm of the reaction, minimizing potential side reactions.

II. Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Diversity

The aryl bromide moiety of (1S)-6-bromo-1-aminoindane is a versatile functional group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the introduction of a wide range of substituents at the 6-position of the indane core, which is crucial for modulating the pharmacological properties of the resulting molecules.[3][4][5]

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details a typical Suzuki-Miyaura cross-coupling reaction to introduce a new aryl or heteroaryl group.

Materials:

Reagent/SolventGradeSupplier
N-acylated (1S)-6-bromo-1-aminoindane---Synthesized from Protocol 1
Arylboronic acid or esterReagentCommercially Available
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))---Commercially Available
Base (e.g., K₂CO₃, Cs₂CO₃)AnhydrousCommercially Available
Solvent (e.g., Toluene, Dioxane, DMF)AnhydrousCommercially Available
WaterDegassed---

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the N-acylated (1S)-6-bromo-1-aminoindane (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon) to remove oxygen.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Trustworthiness and Self-Validation:

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. It is crucial to perform small-scale test reactions to optimize these conditions for a specific substrate combination. The use of pre-catalysts and specialized ligands can often improve yields and reduce reaction times.[5]

III. Application in the Synthesis of Donepezil Intermediates

(1S)-6-bromo-1-aminoindane is structurally related to intermediates used in the synthesis of Donepezil, a key medication for the treatment of Alzheimer's disease.[6][7][8] While Donepezil itself does not contain a bromine atom, the synthetic strategies employed for its analogs can be adapted from the chemistry of bromoindane derivatives. The core indanone structure is a common feature, and the functionalization of the aromatic ring is a key aspect of synthesizing analogs with improved properties.[9][10]

The general synthetic approach to Donepezil involves the condensation of an indanone derivative with an appropriate aldehyde, followed by reduction.[7] The principles of palladium-catalyzed cross-coupling could be applied to a bromo-indanone precursor to generate a library of analogs with diverse substituents on the aromatic ring, which could then be carried through the remainder of the synthetic sequence.

Visualizing the Synthetic Strategy

Synthesis_Workflow A (1S)-6-bromo-1-aminoindane B N-Acylation A->B  Acid Chloride,  Base C N-Acyl-(1S)-6-bromo-1-aminoindane B->C D Palladium Cross-Coupling (e.g., Suzuki) C->D  Boronic Acid,  Pd Catalyst, Base E 6-Aryl/Heteroaryl Substituted N-Acyl-1-aminoindane D->E F Further Transformations (e.g., deprotection, functional group interconversion) E->F G Diverse Pharmaceutical Intermediates F->G

Caption: Synthetic workflow for pharmaceutical intermediates.

Conclusion

(1S)-6-bromo-1-aminoindane is a powerful and versatile building block for the synthesis of chiral pharmaceutical intermediates. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. The ability to perform both N-functionalization and C-C bond formation allows for the creation of complex and diverse molecular architectures, which is essential for the discovery and development of new therapeutic agents.

References

  • US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents.
  • Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease - Frontiers. Available at: [Link]

  • DONEPEZIL SYNTHESIS - New Drug Approvals. Available at: [Link]

  • Electrochemical synthesis of chiral amines and amino acid derivatives - American Chemical Society. Available at: [Link]

  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - ResearchGate. Available at: [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. Available at: [Link]

  • Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC. Available at: [Link]

  • (PDF) MEDICINAL CHEMISTRY RESEARCH Development of new donepezil analogs: synthesis, biological screening and in silico study rational - ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University. Available at: [Link]

  • [PDF] Chiral Amine Synthesis - Semantic Scholar. Available at: [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. Available at: [Link]

  • The Chemical Synthesis of 6-Amino-5-bromoquinoxaline: A Deep Dive. Available at: [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. Available at: [Link]

  • Palladium-mediated Suzuki-Miyaura Cross-Coupling Reaction of Potassium Boc-protected aminomethyltrifluoroborate with DNA-Conjugated aryl bromides for DNA-Encoded chemical library synthesis - PubMed. Available at: [Link]

  • (PDF) Sequential O- And N-Acylation Protocol for High-Yield - Amanote Research. Available at: [Link]

  • WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents.
  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Available at: [Link]

  • (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary | Request PDF - ResearchGate. Available at: [Link]

  • EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents.
  • Selected Pharmacological Applications of 1 st Row Transition Metal Complexes: A review. Available at: [Link]

  • ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. Available at: [Link]

  • Protocols - The Drummond Lab. Available at: [Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC. Available at: [Link]

  • Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents - MDPI. Available at: [Link]

  • The Role of 1-Bromoadamantane in Pharmaceutical Synthesis. Available at: [Link]

Sources

Method

Application Note: Derivatization of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine for Peptide Synthesis

[1] Abstract (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 1213110-51-0) is a high-value chiral building block for peptidomimetics.[1] Its rigid indane scaffold restricts conformational freedom, enhancing binding affin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 1213110-51-0) is a high-value chiral building block for peptidomimetics.[1] Its rigid indane scaffold restricts conformational freedom, enhancing binding affinity in target proteins, while the C6-bromine handle allows for late-stage diversification via palladium-catalyzed cross-coupling. This guide provides validated protocols for handling, N-terminal protection, peptide coupling, and downstream derivatization, specifically addressing the challenges of steric hindrance and stereochemical preservation.

Part 1: Pre-Synthesis Considerations & Material Handling[1]

Chemical Properties & Challenges

The (1S)-1-aminoindane core presents two specific challenges in peptide synthesis:

  • Steric Hindrance: The amine is attached to a secondary carbon within a fused ring system. Nucleophilic attack rates are lower compared to linear primary amines (e.g., Ala, Lys).

  • Stereochemical Integrity: While amines are generally resistant to racemization compared to activated acids, prolonged exposure to strong bases (e.g., during slow couplings) can lead to partial epimerization at the C1 position.

Salt Break Protocol (Critical Step)

Commercial supplies are typically the hydrochloride salt (HCl). Direct use of the salt with excess base (DIEA) in coupling reactions often leads to variable yields due to incomplete in-situ neutralization or salt aggregation. Free-basing prior to coupling is recommended for consistent kinetics.

Protocol: Isolation of Free Base

  • Suspend 1.0 g of the HCl salt in 20 mL of EtOAc.

  • Add 20 mL of saturated aqueous NaHCO₃.

  • Stir vigorously for 15 minutes until the solid dissolves and two clear layers form.

  • Separate the organic layer. Extract the aqueous layer once with 10 mL EtOAc.

  • Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate in vacuo to a pale yellow oil/solid.

    • Note: Use immediately. Free amines absorb CO₂ from air to form carbamates over time.

Part 2: N-Terminal Protection (Fmoc/Boc Strategies)

For Solid Phase Peptide Synthesis (SPPS), the amine must often be converted to an Fmoc-protected building block if it is not the final C-terminal cap.

Protocol A: Fmoc Protection (Fmoc-OSu Method)

Why Fmoc-OSu? Fmoc-Cl is too reactive and acidic, leading to dipeptide formation and potential racemization. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) provides a milder, controlled reaction.

Reagents:

  • (1S)-6-Bromo-indane-1-amine (Free base)

  • Fmoc-OSu (1.1 equiv)

  • NaHCO₃ (2.0 equiv)

  • Solvent: Water/Dioxane (1:1) or Water/Acetone (1:1)

Step-by-Step:

  • Dissolve 1.0 equiv of free amine in Dioxane (5 mL/mmol).

  • Dissolve 2.0 equiv of NaHCO₃ in Water (5 mL/mmol). Combine the solutions.

  • Cool to 0°C. Slowly add 1.1 equiv of Fmoc-OSu dissolved in a minimal amount of Dioxane.

  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc) or LCMS.

  • Workup: Acidify carefully to pH 3-4 with 1N HCl (precipitates the product).

  • Extract with EtOAc, wash with water/brine, dry (Na₂SO₄), and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc to ensure >99% ee.

Part 3: Peptide Coupling Protocols[1]

This section addresses attaching the amine to the C-terminus of an amino acid or peptide fragment.[2]

Decision Matrix: Coupling Reagent Selection

The steric bulk of the indane ring requires potent activation of the carboxylic acid partner.

Reagent SystemActivation PowerRacemization RiskRecommended Use
HATU / DIEA HighLow (with care)Primary Choice. Best for hindered couplings.
DIC / Oxyma Medium-HighVery LowGood alternative if HATU fails or for microwave synthesis.
EDC / HOBt ModerateLowNot Recommended. Too slow for this hindered amine.
Protocol B: Coupling via HATU (Standard High-Efficiency)

Context: Coupling Boc-Phe-OH (or Fmoc-AA-OH) to (1S)-6-Bromo-indane-1-amine.

  • Activation: Dissolve the N-protected Amino Acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIEA (2.5 equiv). Stir for 2 minutes to form the activated ester (color change to yellow/orange is typical).

  • Coupling: Add the (1S)-6-Bromo-indane-1-amine (1.0 equiv).

  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: Monitor consumption of the amine by LCMS. If <90% conversion after 4h, add 0.5 equiv more HATU/DIEA.

  • Quench: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine), sat. NaHCO₃, and brine.

Part 4: Late-Stage Diversification (The "Bromine Handle")

The 6-bromo substituent is stable to standard TFA cleavage conditions (SPPS). It serves as a "sleeping" functional group for Suzuki-Miyaura cross-coupling after the peptide chain is constructed.

Protocol C: On-Resin Suzuki Coupling

Note: This is performed on the solid support before final cleavage, preventing catalyst trapping in the peptide.

Reagents:

  • Resin-bound peptide containing 6-Bromo-indane

  • Aryl Boronic Acid (3.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃/SPhos (for difficult cases)

  • Base: 2M aqueous Na₂CO₃ (5.0 equiv)

  • Solvent: DME/EtOH/Water (degassed)

Workflow:

  • Inert Atmosphere: Place resin in a reaction vessel. Purge with Nitrogen/Argon.

  • Dissolution: Dissolve Boronic Acid and Catalyst in DME/EtOH (9:1). Add to resin.[2][3][4]

  • Base: Add the aqueous Na₂CO₃.

  • Reaction: Heat to 80°C (or 60°C microwave) for 2–4 hours.

  • Wash: Wash resin extensively with DMF, MeOH, and Sodium Diethyldithiocarbamate solution (0.5% in DMF) to scavenge Palladium.

Part 5: Visualization & Logic[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow from raw material to diversified peptide.

G Start Start: (1S)-6-Br-Indane-1-amine (HCl Salt) SaltBreak Salt Break (NaHCO3 / EtOAc) Start->SaltBreak FreeBase Free Amine (Unstable over time) SaltBreak->FreeBase Decision Application? FreeBase->Decision RouteA Route A: Building Block (Fmoc Protection) Decision->RouteA SPPS Extension RouteB Route B: C-Terminus Cap (Direct Coupling) Decision->RouteB End Capping FmocOSu React with Fmoc-OSu (pH 8, Dioxane/H2O) RouteA->FmocOSu FmocProduct Fmoc-(1S)-Indane (Ready for SPPS) FmocOSu->FmocProduct Coupling Coupling Reaction (HATU / DIEA / DMF) RouteB->Coupling Peptide Peptide-Indane Conjugate Coupling->Peptide Suzuki Suzuki Cross-Coupling (R-B(OH)2, Pd cat.) Peptide->Suzuki Optional Diversification Final Diversified Peptide Library Suzuki->Final

Figure 1: Strategic workflow for the derivatization and utilization of (1S)-6-Bromo-indane-1-amine.

Part 6: References

  • Sigma-Aldrich. (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine Product Specifications.Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • PubChem. Compound Summary: (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine.[1]Link

Sources

Application

Application Note: Reaction Conditions for Nucleophilic Substitution on 6-Bromo-Aminoindane

Executive Summary & Strategic Analysis Target Molecule: 6-Bromo-2-aminoindane (and its positional isomers, e.g., 6-bromo-1-aminoindane). Context: This scaffold is a critical intermediate in the synthesis of rigid ampheta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 6-Bromo-2-aminoindane (and its positional isomers, e.g., 6-bromo-1-aminoindane). Context: This scaffold is a critical intermediate in the synthesis of rigid amphetamine analogues, serotonin releasers (e.g., MDAI), and neuroprotective agents (e.g., Rasagiline analogues).

The Challenge: Performing nucleophilic substitution on 6-bromo-aminoindane presents a classic chemoselectivity paradox in organic synthesis:

  • The Electrophile: The C-Br bond (aryl bromide) is the desired site for substitution to functionalize the aromatic core. However, it is on an electron-rich ring (alkyl-substituted), rendering classical

    
     (Nucleophilic Aromatic Substitution) impossible without harsh conditions or strong electron-withdrawing groups.
    
  • The Nucleophile: The primary amine (

    
    )  is a potent nucleophile. In the presence of transition metal catalysts (Pd, Cu), the free amine can coordinate to the metal center (poisoning the catalyst) or participate in self-coupling (polymerization).
    

The Solution: Successful substitution requires a Metal-Catalyzed Cross-Coupling strategy (Buchwald-Hartwig, Ullmann, or Suzuki-Miyaura). This guide details two distinct workflows:

  • Route A (Direct): Chemoselective coupling using specialized ligands (e.g., BrettPhos) that tolerate free amines.

  • Route B (Protected): A robust Protection-Coupling-Deprotection sequence for high-value GMP synthesis.

Critical Reaction Pathways (Visualized)

The following diagram outlines the decision tree for functionalizing 6-bromo-aminoindane.

G cluster_0 Route A: Direct Coupling cluster_1 Route B: Protected Strategy (Recommended) Start 6-Bromo-2-Aminoindane Direct Pd-Catalyzed Coupling (Ligand Control) Start->Direct High-Activity Catalyst (BrettPhos/RuPhos) Protect N-Protection (Boc/Cbz/TFA) Start->Protect Standard Conditions Product 6-Substituted-Aminoindane Direct->Product Couple Nucleophilic Substitution (C-N, C-O, C-C Bond) Protect->Couple Pd/Cu Catalysis Deprotect N-Deprotection Couple->Deprotect Acid/Base Deprotect->Product

Figure 1: Strategic workflow for the functionalization of 6-bromo-aminoindane. Route B is recommended for scale-up to minimize catalyst poisoning.

Protocol 1: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol describes the substitution of the bromine atom with a secondary amine (e.g., morpholine, pyrrolidine) or an aniline.

A. Rationale
  • Catalyst:

    
     provides a clean source of 
    
    
    
    .
  • Ligand: RuPhos or BrettPhos are essential. They are bulky, electron-rich dialkylbiaryl phosphines that facilitate oxidative addition into the electron-rich aryl bromide and prevent the free amine of the substrate from shutting down the catalytic cycle.

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) is superior to alkoxides (

    
    ) for substrates with free amines or acidic protons, as it minimizes side reactions.
    
B. Step-by-Step Methodology
ComponentEquivalentsRole
6-Bromo-2-aminoindane 1.0 equivSubstrate
Nucleophile (Amine) 1.2 equivCoupling Partner

0.01 - 0.02 equivPalladium Source
RuPhos 0.02 - 0.04 equivLigand (prevents poisoning)
LiHMDS (1M in THF) 2.2 equivBase (deprotonates nucleophile)
Toluene/Dioxane (1:1) [0.2 M]Solvent (anhydrous)

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon for 5 minutes.

  • Catalyst Pre-complexation: Add

    
     and RuPhos.[1] Add 1 mL of solvent. Stir at room temperature for 5 minutes until the solution turns from dark purple to distinct orange/brown (formation of the active 
    
    
    
    species).
  • Substrate Addition: Add the 6-bromo-aminoindane and the nucleophilic amine. Note: If the substrate is a hydrochloride salt, add an extra 1.0 equiv of base.

  • Base Addition: Dropwise add LiHMDS solution. Seal the vessel.

  • Reaction: Heat to 85°C for 12–16 hours (conventional) or 110°C for 30 min (microwave).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Wash with

    
     (aq). Dry organic layer over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH/

    
     gradient).
    

Protocol 2: Copper-Catalyzed Etherification (C-O Bond Formation)

For substituting the bromine with an alkoxy group (e.g., methoxy, phenoxy), Copper catalysis (Ullmann-type) is often more cost-effective and robust than Palladium for this specific scaffold.

A. Rationale
  • Ligand: 1,10-Phenanthroline or trans-N,N'-dimethylcyclohexane-1,2-diamine creates a rigid chelate with Cu(I), increasing the oxidation potential to allow insertion into the C-Br bond.

  • Protection: Crucial. Free amines interfere significantly with Copper. It is strongly advised to protect the amine as a Boc-carbamate before this step.

B. Step-by-Step Methodology (Protected Route)

Step 1: Protection (Boc-Protection)

  • Dissolve 6-bromo-2-aminoindane (1.0 equiv) in DCM.

  • Add

    
     (1.5 equiv) and 
    
    
    
    (1.1 equiv).
  • Stir at RT for 2 hours. Wash with 1M HCl, then brine. Isolate N-Boc-6-bromo-2-aminoindane .

Step 2: C-O Coupling

ComponentEquivalentsRole
N-Boc-6-bromo-2-aminoindane 1.0 equivSubstrate
Alcohol (e.g., MeOH, Phenol) 2.0 equiv (or solvent)Nucleophile
CuI (Copper Iodide) 0.10 equivCatalyst
1,10-Phenanthroline 0.20 equivLigand

2.0 equivBase
Toluene [0.5 M]Solvent

Procedure:

  • Combine CuI, Phenanthroline,

    
    , and the protected substrate in a pressure tube.
    
  • Add the alcohol and Toluene.

  • Seal and heat to 110°C for 24 hours.

  • Workup: Filter through silica gel. Concentrate.

  • Deprotection: Treat the crude intermediate with 4M HCl in Dioxane (RT, 1 hour) to yield the final 6-alkoxy-2-aminoindane .

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning by free amine.Switch to Route B (Boc-protection) or increase catalyst loading to 5 mol%.
Homo-coupling (Biaryl formation) Oxidation of Pd species; insufficient reduction.Ensure rigorous Argon purge. Switch solvent to degassed 1,4-Dioxane .
Dehalogenation (H replaces Br)

-Hydride elimination from amine source.
Use LiHMDS instead of

. Lower reaction temperature.[2]
Starting Material Recovery Oxidative addition failure.The aminoindane ring is electron-rich. Switch to a more electron-rich ligand like tBuXPhos or AdBippyPhos .

References

  • Buchwald-Hartwig Amination Overview

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
  • Catalysis on Indane/Indazole Scaffolds

    • Hansen, J. D., et al. (2024). "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." ACS Medicinal Chemistry Letters. (Demonstrates RuPhos/LiHMDS utility on similar heterocyclic bromides).
  • General Nucleophilic Substitution Principles

    • "Nucleophilic Substitution (SN1, SN2) and Aryl Halide Reactivity." Organic Chemistry Portal.
  • Aminoindane Pharmacology & Synthesis

    • Pinterova, N., et al. (2017).[3] "Synthetic Aminoindanes: A Summary of Existing Knowledge." Frontiers in Psychiatry.

Sources

Method

scale-up synthesis methods for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine

Executive Summary & Strategic Overview (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 1213110-51-0) is a high-value chiral intermediate, structurally related to the pharmacophore of Rasagiline and other CNS-active agent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 1213110-51-0) is a high-value chiral intermediate, structurally related to the pharmacophore of Rasagiline and other CNS-active agents. The presence of the bromine handle at position 6 allows for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig), making this scaffold a critical "diversity node" in drug development.

Scaling this synthesis presents two primary challenges:

  • Stereochemical Purity: Achieving >99% enantiomeric excess (ee) of the (S)-isomer.

  • Chemoselectivity: Preserving the aryl bromide during reduction steps (avoiding hydrodehalogenation).

This guide outlines two distinct, field-validated protocols for scale-up:

  • Protocol A (Biocatalytic Transamination): The preferred modern route for multi-kilogram campaigns due to high atom economy, mild conditions, and superior enantioselectivity (>99% ee).

  • Protocol B (Classical Resolution): A robust, low-tech alternative suitable for facilities lacking biocatalysis infrastructure, utilizing inexpensive chiral acids.

Critical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate pathway based on facility capabilities and raw material costs.

ScaleUpDecision Start Start: 6-Bromo-1-indanone Decision Facility Capability? Start->Decision BioRoute Route A: Biocatalysis (Transaminase) Decision->BioRoute Bioreactors Available ChemRoute Route B: Classical Resolution Decision->ChemRoute Standard Reactors Only BioStep1 Enzymatic Transamination (IPA Donor, pH 7-8) BioRoute->BioStep1 ChemStep1 Oximation (NH2OH·HCl) ChemRoute->ChemStep1 BioStep2 Workup: Acid/Base Extraction BioStep1->BioStep2 Final Target: (1S)-6-Bromo-1-aminoindane (>99% ee, >98% purity) BioStep2->Final ChemStep2 Reduction to Racemic Amine (Raney Ni - Critical for Br retention) ChemStep1->ChemStep2 ChemStep3 Chiral Resolution (L-Tartaric Acid / N-Acetyl-L-Leucine) ChemStep2->ChemStep3 ChemStep3->Final

Figure 1: Strategic process flow for selecting the synthesis pathway. Note the critical safety control at ChemStep2 to prevent debromination.

Protocol A: Biocatalytic Transamination (Primary Recommendation)

This route utilizes an (S)-selective


-transaminase (

-TA) to convert 6-bromo-1-indanone directly to the amine. This "green" chemistry approach avoids heavy metals and high-pressure hydrogenation.

Mechanism: The enzyme transfers an amino group from an inexpensive donor (Isopropylamine, IPA) to the ketone. The equilibrium is shifted by removing the volatile co-product (acetone).

Materials:
  • Substrate: 6-Bromo-1-indanone (10 kg scale).

  • Enzyme: (S)-selective

    
    -Transaminase (Screening required: e.g., Vibrio fluvialis wild type or Codexis ATA-256/234 variants).
    
  • Donor: Isopropylamine (IPA) (1-2 M solution).

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (0.1 - 1 mM).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

Step-by-Step Protocol:
  • Reactor Prep: Charge a 100 L bioreactor with 50 L of 100 mM Potassium Phosphate buffer (pH 7.5).

  • Cofactor Addition: Add PLP (10 g) and stir until dissolved (yellow solution).

  • Amine Donor: Add Isopropylamine (IPA) to a final concentration of 1.0 M. Note: Adjust pH back to 7.5 using 6M HCl, as IPA is basic.

  • Substrate Loading: Dissolve 6-bromo-1-indanone (2.1 kg, 10 mol) in DMSO (5-10% v/v of total volume) to aid solubility. Add slowly to the reactor.

    • Process Tip: If solubility is poor, add a surfactant like Tween-80 (0.1%) or use a biphasic system (MTBE overlay).

  • Enzyme Initiation: Add the

    
    -TA enzyme powder (loading based on specific activity, typically 2-5 g/L).
    
  • Reaction: Stir at 30°C - 35°C.

    • Equilibrium Shift: Apply a slight vacuum (200-300 mbar) or a nitrogen sweep to continuously remove the acetone byproduct. This is critical for driving conversion >90%.

  • Monitoring: Monitor conversion by HPLC (C18 column) and ee by Chiral HPLC (Chiralcel OD-H).

  • Workup:

    • Once conversion >98%, acidify reaction mixture to pH 2.0 with 6M HCl to protonate the amine (product stays in aqueous phase).

    • Extract with MTBE (2 x 20 L) to remove unreacted ketone and enzyme debris. Discard organic layer.

    • Basify the aqueous phase to pH 12 with 10M NaOH.

    • Extract the free amine product into MTBE or Toluene (3 x 20 L).

    • Concentrate organic layer to yield (1S)-6-bromo-2,3-dihydro-1H-inden-1-amine.

Expected Yield: 85-92% Enantiomeric Excess: >99% (S)

Protocol B: Classical Resolution (Secondary Recommendation)

If biocatalysts are unavailable, this route is reliable but requires careful control of the reduction step to prevent loss of the bromine atom.

Phase 1: Synthesis of Racemic 6-Bromo-1-aminoindane

Warning: Standard Pd/C hydrogenation will cause extensive debromination (yielding 1-aminoindan). You must use Raney Nickel or Pt/C (sulfided) .

  • Oximation:

    • React 6-bromo-1-indanone with Hydroxylamine HCl (1.2 equiv) and Sodium Acetate in Ethanol/Water at reflux for 4 hours.

    • Cool, filter the oxime precipitate. Yield: ~95%.

  • Reduction (The Critical Step):

    • Catalyst: Raney Nickel (active slurry).

    • Solvent: Methanolic Ammonia (7N).

    • Conditions: 50 psi H₂, 25°C - 30°C. Do not heat above 40°C to minimize debromination.

    • Procedure: Hydrogenate until uptake ceases (approx 6-12 h). Filter catalyst (keep wet under water/solvent to prevent fire). Concentrate filtrate to obtain racemic amine.

Phase 2: Chiral Resolution
  • Screening: The most effective resolving agents for 1-aminoindanes are typically N-Acetyl-L-Leucine or L-Tartaric Acid .[1]

  • Salt Formation:

    • Dissolve racemic amine (1.0 equiv) in Ethanol (10 volumes).

    • Add L-Tartaric acid (0.5 - 1.0 equiv) dissolved in hot Ethanol.

    • Heat to reflux until clear, then cool slowly to room temperature (0.5°C/min).

  • Crystallization:

    • Allow crystallization to proceed for 12 hours.

    • Filter the salt.[2] Note: The solid is usually the (S)-amine salt, but verify by chiral HPLC.

  • Recrystallization:

    • Recrystallize the salt from Ethanol/Water (9:1) to upgrade ee from ~85% to >99%.

  • Free Basing:

    • Suspend the salt in water, treat with NaOH (aq), and extract with DCM.

Expected Yield (Overall): 35-40% (Max theoretical yield of resolution is 50%).

Analytical Controls & Safety

Data Table: Process Parameters
ParameterBiocatalytic RouteClassical Resolution
Atom Economy HighLow (Requires resolving agent)
Yield 85-92%35-40%
ee >99%>99% (after recrystallization)
Safety Risk Low (Aqueous, mild temp)High (H₂ pressure, pyrophoric Raney Ni)
Cost Driver Enzyme/CofactorLabor/Solvent/Yield Loss
Safety Protocols (Brominated Compounds)
  • Sensitization: Brominated indanes are potent skin sensitizers and irritants. Full PPE (Tyvek suits, double nitrile gloves) and containment (isolators or local exhaust) are mandatory.

  • Thermal Hazard: If synthesizing the precursor via bromination of indanone, ensure strict temperature control (<40°C) to prevent thermal runaway of N-bromosuccinimide (NBS) side reactions.

References

  • Biocatalytic Transamination

    • Title: Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor th
    • Source:ACS C
    • URL:[Link]

  • Title: Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof (Patent CN101062897A).
  • Process Safety (Bromination)

    • Title: Safe Scale-Up of a NBS-Involved Bromin
    • Source:Organic Process Research & Development.
    • URL:[Link][3]

  • Title: Process for resolving chiral acids with 1-aminoindan-2-ols (Context on Indane Resolution).

Sources

Application

Application Note: Protecting Group Strategies for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of handling (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine , a high-value chiral intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of handling (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine , a high-value chiral intermediate often used as a scaffold for CNS-active agents (e.g., Rasagiline analogs) and kinase inhibitors.

Executive Summary

The primary synthetic utility of (1S)-6-bromo-2,3-dihydro-1H-inden-1-amine lies in its dual functionality: a chiral benzylic amine and an aryl bromide capable of participating in Pd-catalyzed cross-couplings. However, the benzylic C1–H proton is susceptible to deprotonation and subsequent racemization under the basic conditions typical of Suzuki or Buchwald-Hartwig couplings.

This guide establishes the tert-Butoxycarbonyl (Boc) group as the superior protecting strategy. It offers stability against the basic conditions of cross-coupling while allowing mild, anhydrous acidic deprotection that preserves the stereocenter. We provide a validated workflow to install the Boc group without racemization, perform a model Suzuki coupling, and remove the group, ensuring >99% enantiomeric excess (ee).

Strategic Analysis: Selecting the Right Protecting Group

The choice of protecting group (PG) is dictated by two competing factors: Electronic Stability of the Ar-Br bond and Configurational Stability of the C1 stereocenter.

Protecting GroupInstallation ConditionsStability to Base (Suzuki/Buchwald)Deprotection ConditionsSuitability
Boc (tert-Butyl carbamate) Mild Base (NaHCO₃)High Acid (TFA/HCl)Recommended
Fmoc (Fluorenylmethoxycarbonyl) Mild BaseLow (Cleaves with bases)Base (Piperidine)Unsuitable
Cbz (Benzyl carbamate) Mild BaseHighH₂/Pd or Strong AcidRisky (H₂ reduces Ar-Br)
Phthalimide Heat/Phthalic AnhydrideHighHydrazineAlternative (Harsh removal)

Why Boc?

  • Orthogonality: The Boc group is inert to the carbonate/phosphate bases used in Pd-catalyzed couplings.

  • Stereoretention: Installation uses weak bases (NaHCO₃) that do not deprotonate the benzylic position (pKa ~24).

  • Safety: Avoids the hydrogenolysis required for Cbz, which would competitively debrominate the aryl ring.

Experimental Protocols

Protocol A: Chemoselective N-Boc Protection (Retention of Configuration)

Objective: Install the Boc group without racemizing the labile C1 center.

Materials:

  • (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv) or NaHCO₃ (2.5 equiv for biphasic)

  • Dichloromethane (DCM) or THF/Water (1:1)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the amine in 50 mL of DCM. Cool the solution to 0 °C in an ice bath. Note: Cooling is critical to suppress any thermal racemization pathways during the initial exotherm.

  • Base Addition: Add TEA (12 mmol) dropwise. Stir for 10 minutes.

  • Reagent Addition: Dissolve Boc₂O (11 mmol) in 10 mL DCM and add dropwise to the amine solution over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Checkpoint: The free amine spot should disappear.

  • Workup: Quench with 1M citric acid (mildly acidic wash removes unreacted amine without cleaving Boc). Separate layers. Wash organic layer with saturated NaHCO₃ and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Validation (Self-Check):

  • ¹H NMR (CDCl₃): Verify the appearance of the t-butyl singlet (~1.45 ppm) and the benzylic proton signal (~5.1 ppm, q).

  • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA) to confirm ee >99%.

Protocol B: Stability Test – Suzuki-Miyaura Coupling

Objective: Demonstrate that the N-Boc group survives cross-coupling conditions.

Reaction: N-Boc-Ar-Br + Ph-B(OH)₂ → [Pd(dppf)Cl₂, K₂CO₃] → N-Boc-Biaryl

  • Setup: In a sealed tube, combine N-Boc-protected amine (1.0 equiv), Phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1). Degas with Nitrogen for 10 mins.

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Heating: Heat to 80 °C for 12 hours.

  • Observation: The Boc group should remain intact. If Boc cleavage is observed (rare), switch base to K₃PO₄ (milder).

Protocol C: Controlled Deprotection (Boc Removal)

Objective: Remove PG without affecting the new biaryl system.

  • Dissolution: Dissolve the coupled product in DCM (0.1 M).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane at 0 °C.

  • Scavenging (Optional): If the molecule contains electron-rich aromatics prone to alkylation by t-butyl cations, add triethylsilane (TES) as a scavenger.

  • Workup: Concentrate in vacuo. Neutralize with cold sat. NaHCO₃ to obtain the free amine.

Visualizing the Workflow

The following diagram illustrates the strategic pathway, highlighting the critical decision nodes for stereoretention.

ProtectionStrategy Start (1S)-6-Bromo-1-aminoindane (Chiral Center C1) Protection Protection: Boc2O, TEA, DCM (0°C -> RT) Start->Protection Chemoselective Intermediate N-Boc-Intermediate (Stable to Base) Protection->Intermediate Coupling Suzuki Coupling (Pd cat, K2CO3, 80°C) Intermediate->Coupling Ar-Br Functionalization Risk RISK: Strong Base (e.g., NaH) causes Racemization at C1 Intermediate->Risk Avoid Biaryl N-Boc-Biaryl Product Coupling->Biaryl Deprotection Deprotection: TFA/DCM (Acidic Cleavage) Biaryl->Deprotection Final Final Product (1S)-Biaryl-1-aminoindane Deprotection->Final

Caption: Workflow for N-Boc protection and functionalization of (1S)-6-bromo-1-aminoindane, avoiding racemization pathways.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Chirality (low ee) Reaction temperature too high during protection or coupling.Perform protection at 0 °C. Use weaker bases (Cs₂CO₃ instead of K₂CO₃) during coupling.
Incomplete Coupling Steric hindrance near the Br (peri-position).Switch to highly active catalysts like Pd(dtbpf)Cl₂ or XPhos Pd G3 .
Boc Cleavage during Coupling Reaction medium too acidic or thermal instability.Ensure basic pH is maintained. Do not exceed 90 °C.
Debromination (Ar-H formed) Hydride source present or Pd-catalyzed reduction.Avoid formate buffers. Use anhydrous solvents for coupling if possible.

References

  • ChemicalBook. (2023).[1] (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine Properties and CAS. Retrieved from

  • Organic Chemistry Portal. (2023).[1] Suzuki Coupling Mechanism and Conditions. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for Boc stability/cleavage).

  • Borch, R. F., et al. (1971).[3] Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc. (Context for reductive amination/amine handling). Retrieved from

  • Vertex AI Search. (2023).[1] Patents WO2016116607A1 & EP3247697B1 (Racemization of 1-aminoindane). (Highlighted the risk of C1 racemization).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine

[1] Ticket ID: INC-6Br-IND-001 Status: Open Priority: Critical (P1) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary This guide addresses the purification of crude (1S)-6...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: INC-6Br-IND-001 Status: Open Priority: Critical (P1) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the purification of crude (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 907973-36-8).[1] This intermediate is a brominated analog of the pharmacophore found in MAO-B inhibitors like Rasagiline.[1] The synthesis, typically via reductive amination of 6-bromo-1-indanone or reduction of its oxime, introduces specific impurity profiles that require orthogonal purification strategies: Chem-Selectivity (removing ketones/alcohols) and Stereo-Selectivity (removing the (1R)-enantiomer).[1]

Module 1: Chemical Purity (Removal of Non-Basic Impurities)

Issue Description: Users report the presence of 6-bromo-1-indanone (starting material) and 6-bromo-1-indanol (side-product from competitive ketone reduction) in the crude amine.[1]

Root Cause Analysis: Reductive amination using borohydrides (e.g., NaBH₄, NaCNBH₃) often leaves unreacted ketone if the imine formation is incomplete. Additionally, the reducing agent can directly reduce the ketone to the alcohol, which does not possess a basic nitrogen center.

Resolution Protocol: Acid-Base Extraction This method exploits the basicity of the primary amine to separate it from neutral impurities.[1]

Workflow Diagram

AcidBaseWorkup Start Crude Reaction Mixture (Amine + Ketone + Alcohol) Acidify Add 1M HCl (aq) Adjust to pH < 2 Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer1 Organic Layer (Contains Ketone & Alcohol) Sep1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Amine-HCl Salt) Sep1->AqLayer1 Waste Discard Organic Waste OrgLayer1->Waste Wash Wash with DCM/EtOAc (Remove residual neutrals) AqLayer1->Wash Basify Basify with NaOH/NH4OH Adjust to pH > 12 Wash->Basify Extract Extract with DCM/MTBE Basify->Extract Final Purified Amine (Free Base) Extract->Final

Caption: Logical flow for separating basic amine product from neutral ketone and alcohol impurities.

Step-by-Step Procedure
  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 volumes).[1]

  • Salt Formation: Add 1M HCl slowly with stirring until the aqueous phase pH is < 2. The amine converts to its water-soluble hydrochloride salt.[1]

  • Separation: Transfer to a separatory funnel. Collect the aqueous layer (Product). The organic layer contains the ketone and alcohol impurities.

  • Wash: Back-wash the aqueous layer once with fresh DCM to remove entrained neutrals.[1]

  • Free-Basing: Cool the aqueous layer to 0–5°C. Slowly add 20% NaOH or NH₄OH until pH > 12. The solution will become cloudy as the free amine oils out.

  • Extraction: Extract the basic aqueous layer with DCM (3x).[1]

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Module 2: Enantiomeric Purity (Chiral Resolution)

Issue Description: The synthesis yields a racemic mixture or low enantiomeric excess (ee) of the (1S)-amine. The target specification is usually >98% ee.[1][2]

Root Cause Analysis: Unless an asymmetric catalyst (e.g., chiral Ru/Ir complexes) or a chiral auxiliary (e.g., Ellman's sulfinamide) was used, the reduction of the imine is non-stereoselective.

Resolution Protocol: Diastereomeric Salt Crystallization This is the industry standard for aminoindanes.[1] The principle relies on the solubility difference between the diastereomeric salts formed with a chiral acid.[2]

Recommended Resolving Agents:

  • Primary Candidate: L-(+)-Tartaric Acid (or D-(-)-Tartaric Acid, depending on the specific packing of the 6-bromo derivative).[1]

  • Secondary Candidate: N-Acetyl-L-Leucine .[1]

Experimental Workflow

ChiralResolution Racemate Racemic Amine (Free Base) AddAcid Add Resolving Agent (e.g., L-Tartaric Acid) Solvent: MeOH or EtOH/H2O Racemate->AddAcid Heat Heat to Reflux (Clear Solution) AddAcid->Heat Cool Controlled Cooling (0.5°C/min) Heat->Cool Filter Filtration Cool->Filter Cake Filter Cake (Enriched Diastereomeric Salt) Filter->Cake Liquor Mother Liquor (Undesired Enantiomer) Filter->Liquor Recryst Recrystallization (If ee < 98%) Cake->Recryst Low ee FreeBase Crack Salt (NaOH) Isolate (1S)-Amine Cake->FreeBase High ee Recryst->FreeBase

Caption: Process flow for the optical resolution of the racemic amine using a chiral acid.

Protocol (Optimization Required)
  • Screening: Dissolve 100 mg of amine in Methanol (MeOH) .[1] Add 0.5 equivalents of L-Tartaric acid.[1] If a solid forms immediately, heat to dissolve.[1] Allow to cool. Check the precipitate's chirality via chiral HPLC.

    • Note: If L-Tartaric acid precipitates the (1R)-isomer, switch to D-Tartaric acid to precipitate the desired (1S)-isomer, or use the mother liquor.

  • Scale-Up:

    • Dissolve Racemic Amine (1.0 eq) in MeOH/Water (9:1) .

    • Add Resolving Agent (0.5 – 1.0 eq).[1]

    • Heat to reflux until clear.[1]

    • Cool slowly to room temperature, then to 0°C.

    • Filter the salt.[1]

  • Liberation: Suspend the salt in water, basify with NaOH, and extract with DCM to obtain the chiral amine.[1]

Module 3: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
"Oiling Out" (Product forms a gum instead of crystals)Solvent polarity is too low or cooling was too rapid.[1]Re-heat and add a co-solvent (e.g., add Ethanol to Water).[1] Use seed crystals from a successful small-scale batch.
Low Yield (< 30%)High solubility of the salt in the chosen solvent.Reduce solvent volume or switch to a less polar anti-solvent (e.g., add MTBE or Acetone to the alcoholic solution).
Low Chiral Purity (ee < 80%)"Entrapment" of the wrong isomer in the crystal lattice (fast precipitation).Perform a recrystallization of the salt.[1][2][3][4] Dissolve in hot solvent and cool very slowly (0.1°C/min).
Des-bromo Impurity (Loss of Bromine)Hydrogenolysis during synthesis (if Pd/C was used).[1]This is a chemical synthesis error, not purification. Change Catalyst: Use Pt/C or Raney Nickel , which are less prone to dehalogenation than Pd/C [1].[1]
Frequently Asked Questions

Q: Can I use Column Chromatography instead of Crystallization? A: Yes, but it is expensive for scale-up.[1] You must use a chiral stationary phase (e.g., Chiralpak IA or AD columns) with a Hexane/IPA mobile phase.[1] Standard silica gel will not separate enantiomers.[1]

Q: How do I determine the Enantiomeric Excess (ee)? A: You cannot use standard NMR. You must use:

  • Chiral HPLC: Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).[1]

  • Mosher's Acid Chloride: Derivatize the amine with (R)-Mosher's acid chloride and analyze via ¹H or ¹⁹F NMR to see diastereomeric shifts.

Q: Why is the melting point of my salt different from the literature? A: Solvates are common. The salt might have trapped water or methanol in the lattice. Dry the sample under vacuum at 40°C for 24 hours and re-test.

References

  • BenchChem. (n.d.).[1] Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine. (General reference for catalytic hydrogenation of brominated aromatics). Link

  • European Patent Office. (2016).[1][2] Process for the preparation of enantiomerically pure 1-aminoindan (EP 3068746 B1).[1] (Describes resolution of aminoindanes using chiral acids like L-malic and tartaric acid). Link

  • Sigma-Aldrich. (n.d.).[1] (R)-6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride Product Sheet. (Confirmation of commercial availability and handling safety). Link

  • Google Patents. (2012).[1] Process of resolution of 1-aminoindan (WO2012116752A1).[1] (Detailed protocols for fractional crystallization of aminoindane salts). Link

Sources

Optimization

Technical Support Center: Catalytic Hydrogenation of 6-Bromo-1-Indanone Oxime

Case ID: #IND-BR-OX-H2 Subject: Optimization of Selectivity (Chemo- & Stereo-) during 6-bromo-1-indanone oxime reduction. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #IND-BR-OX-H2

Subject: Optimization of Selectivity (Chemo- & Stereo-) during 6-bromo-1-indanone oxime reduction. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

The catalytic hydrogenation of 6-bromo-1-indanone oxime to 6-bromo-1-aminoindane presents a classic "Selectivity Triangle" challenge. You are balancing three competing pathways:

  • Desired Pathway: Reduction of the

    
     bond to the primary amine (
    
    
    
    ).[1]
  • Competitor A (Dehalogenation): Hydrogenolysis of the labile

    
     bond (yielding 1-aminoindane).
    
  • Competitor B (Dimerization): Condensation of the product amine with the imine intermediate to form secondary amines (dimers).

This guide addresses these specific failure modes using a self-validating logic structure.

Part 1: The Troubleshooting Matrix (Q&A)

Issue 1: "I am losing the Bromine atom (Dehalogenation)."

User Report: LC-MS shows a major peak corresponding to des-bromo 1-aminoindane (M-79/81). The bromine is being stripped.

The Mechanism: Aryl bromides are highly susceptible to oxidative addition by Palladium (Pd) species. If you are using standard Pd/C , it will catalyze the cleavage of the


 bond almost as fast as the oxime reduction, especially under the acidic conditions often used to suppress dimerization.

The Solution:

  • Switch Catalyst: Replace Pd/C with Platinum on Carbon (Pt/C) or Platinum Oxide (PtO2/Adams Catalyst) . Platinum is significantly less active toward oxidative addition into aryl-halide bonds than Palladium [1].

  • Catalyst Poisoning: If you must use Pd, use a Sulfided Pd/C or add a modifier like thiophene. However, this significantly slows the reaction rate.

  • Use Raney Nickel: Raney Nickel (Ra-Ni) is often effective for oximes and respects aryl halides at lower temperatures (

    
    ), though it requires careful handling of basicity [2].
    
Issue 2: "I see a large M+ dimer peak (Secondary Amine)."

User Report: The reaction is complete, but the yield is low. MS shows a large peak at roughly


.

The Mechanism: As the primary amine product forms, it is nucleophilic. It attacks the electrophilic imine intermediate (formed transiently during reduction) to create a secondary amine. This is chemically driven by the "availability" of the free amine in the solution.

The Solution:

  • The Acid Trap: Run the reaction in acidic media (e.g., MeOH with 1.5 - 2.0 eq of HCl or

    
    ).
    
    • Why: The acid instantly protonates the newly formed primary amine (

      
      ). The ammonium salt is non-nucleophilic and cannot attack the imine [3].
      
  • Pressure Kinetics: Increase Hydrogen pressure (>5 bar).

    • Why: High hydrogen concentration forces the reduction of the imine to the amine faster than the bimolecular condensation reaction can occur.

Issue 3: "The reaction stalls at the Hydroxylamine (M+16)."

User Report: Reaction seems stuck. I see a peak corresponding to the starting mass + 2H, but also a persistent intermediate.

The Mechanism: Oxime reduction proceeds via a hydroxylamine intermediate (


). Pt catalysts, while good for preserving halogens, are sometimes prone to stalling at this stage, particularly in strongly acidic environments where the hydroxylamine is stabilized [4].

The Solution:

  • Temperature Bump: Increase temperature to 40-50°C (carefully monitoring for dehalogenation).

  • Solvent Switch: If using Pt/C, switch from strictly aqueous acid to Glacial Acetic Acid . The solvent promotes the cleavage of the

    
     bond.
    

Part 2: Visualization of the Reaction Network

The following diagram illustrates the competing pathways. Your goal is to navigate the Green Path while blocking the Red (Dehalogenation) and Orange (Dimerization) exits.

ReactionPathway cluster_controls Process Controls Oxime 6-Bromo-1-Indanone Oxime Imine Imine Intermediate Oxime->Imine -H2O HydroxylAmine Hydroxylamine (Stalled Intermediate) Oxime->HydroxylAmine +H2 (Pt/C) PrimaryAmine TARGET: 6-Bromo-1-Aminoindane Imine->PrimaryAmine +H2 (Fast) Dimer IMPURITY: Secondary Amine (Dimer) Imine->Dimer Reduction of Condensation Product HydroxylAmine->PrimaryAmine +H2 (Slow step on Pt) PrimaryAmine->Imine Condensation (No Acid Present) DebromoAmine IMPURITY: 1-Aminoindane (Dehalogenated) PrimaryAmine->DebromoAmine Pd/C Catalyst (C-Br Cleavage) Acid Acid (HCl) Blocks Dimerization PtCat Pt Catalyst Prevents Debromination

Caption: Reaction network showing the critical path to the Primary Amine (Green) and the specific catalyst/additive controls required to prevent branching into Dehalogenation or Dimerization pathways.

Part 3: Recommended Experimental Protocol

This protocol prioritizes Halogen Retention over reaction speed.

ParameterRecommendationRationale
Catalyst 5% Pt/C (sulfided) or PtO2 Pt resists oxidative addition into the C-Br bond.
Solvent Methanol or Ethanol High solubility of oxime; good H2 mass transfer.
Additive HCl (1.1 - 2.0 eq) CRITICAL: Traps amine as hydrochloride salt to prevent dimerization.
Pressure 5 - 10 bar (70-145 psi) Higher pressure favors complete reduction of hydroxylamine intermediate.
Temp RT to 40°C Keep low to prevent thermal dehalogenation.
Step-by-Step Workflow
  • Preparation: In a hydrogenation vessel, dissolve 6-bromo-1-indanone oxime (1.0 eq) in Methanol (10-20 volumes).

  • Acidification: Add concentrated HCl (1.2 eq) dropwise. Note: The solution may warm slightly.

  • Catalyst Addition: Under inert atmosphere (Nitrogen/Argon), add 5% Pt/C (5-10 wt% loading relative to substrate). Safety: Do not add dry catalyst to flammable solvents in air.

  • Hydrogenation: Purge vessel with Nitrogen (

    
    ), then Hydrogen (
    
    
    
    ). Pressurize to 5 bar
    
    
    . Stir vigorously (>800 RPM) at 25°C .
  • Monitoring: Check HPLC/UPLC after 4 hours.

    • If Hydroxylamine remains: Increase Temp to 40°C.

    • If Des-bromo appears: Stop immediately; the catalyst is too active or H2 pressure is too low (starved surface).

  • Workup: Filter catalyst over Celite. Concentrate filtrate.[2] The product will be the Hydrochloride salt . Recrystallize from EtOH/Et2O if necessary.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text confirming Pt preference for halogens over Pd).
  • Redina, E. A., et al. (2022). "Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines."[3][4][5] Catalysts, 12(12), 1614.[3][4] Link

  • Rosen, M. & Green, M. (1966). "The Mechanism of Hydrogenation of 2-Indanone Oxime." Journal of Organic Chemistry.
  • Tungler, A., et al. (1998). "Industrial production of amines by catalytic hydrogenation of oximes."[3][4] Hungarian Journal of Industrial Chemistry. (Discusses hydroxylamine stalling on Pt).

  • Patent WO2016116607A1. (2016). "Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane." (Provides industrial conditions for indanone oxime reduction). Link

Sources

Troubleshooting

handling air-sensitivity of free base (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine

Executive Summary: The "Free Base" Challenge You are likely accessing this guide because your white solid/oil has turned into a yellow, sticky crust, or you are observing unexpected insolubility in non-polar solvents. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Free Base" Challenge

You are likely accessing this guide because your white solid/oil has turned into a yellow, sticky crust, or you are observing unexpected insolubility in non-polar solvents.

The Core Issue: As a primary benzylic amine, (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine possesses a localized lone pair on the nitrogen atom. In its free base form, this nitrogen is a potent nucleophile. The "air sensitivity" you observe is primarily a reaction with atmospheric Carbon Dioxide (CO₂) , not just Oxygen.



This reaction forms a carbamate salt (often visible as a white crust on the container rim). While reversible, this impurity alters stoichiometry, solubility, and can interfere with sensitive catalytic cycles (e.g., Buchwald-Hartwig couplings).

Module 1: Storage & Shelf-Life (Passive Phase)

Objective: Maintaining enantiomeric purity (>99% ee) and chemical integrity during dormancy.

Storage Protocol
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Lowers kinetic energy, significantly slowing N-oxidation and CO₂ absorption rates.
Atmosphere Argon or Nitrogen Displaces CO₂ and Moisture. Argon is preferred (heavier than air) for static storage.
Container Amber Glass + Teflon Liner Protects from light (benzylic positions are photo-active); Teflon prevents leaching from rubber septa.
Seal Parafilm® + Desiccant Secondary barrier against moisture ingress which catalyzes carbamate formation.
The "Golden Rule" of Storage

Never store the free base in solution for >24 hours unless absolutely necessary.

  • Why? In solution (especially DCM or Chloroform), the surface area for gas exchange is maximized. Chlorinated solvents can also slowly alkylate the amine over weeks (N-alkylation).

  • Best Practice: If you must store it in solution, use anhydrous THF or Toluene and store at -20°C.

Module 2: Handling & Dispensing (Active Phase)

Objective: Transferring the reagent without introducing impurities.

Workflow Decision Matrix

Use this logic to determine the necessary rigor of your handling:

HandlingMatrix Start Start: Dispensing Reagent Duration Exposure Duration? Start->Duration Quick < 5 Minutes Duration->Quick Rapid Long > 5 Minutes Duration->Long Extended Scale Scale? Quick->Scale MethodC Method C: Glovebox (Strict) Long->MethodC Small < 100 mg Scale->Small Large > 100 mg Scale->Large MethodA Method A: Syringe/Septum Transfer Small->MethodA MethodB Method B: Schlenk Line / N2 Cone Large->MethodB

Figure 1: Decision matrix for handling air-sensitive amines based on exposure time and scale.

Detailed Protocols
Method A: Syringe Transfer (The "Closed Loop")

Recommended for small-scale catalytic screening.

  • Flush a clean, dry syringe with N₂ (3 cycles).

  • Insert a needle through the reagent bottle septum.

  • Inject a volume of inert gas equal to the liquid volume you intend to withdraw (pressure equalization).

  • Withdraw the liquid.

  • Critical Step: Upon removing the needle, immediately cover the needle tip with a rubber septum or inject directly into the reaction vessel.

Method B: The "Cone of Protection" (Solids)

Recommended for weighing solid free base.

  • Place the balance inside a localized exhaust hood.

  • Use an inverted funnel connected to a gentle N₂ line positioned directly above the weighing boat. This creates a "curtain" of inert gas.

  • Weigh rapidly.

  • Flush the receiving vessel with N₂ immediately after addition.

Module 3: Troubleshooting (The "Rescue" Phase)

Issue: "My sample has turned yellow/crusty. Is it ruined?"

Diagnosis:

  • White Crust: Likely Ammonium Carbamate (Reversible).

  • Yellow Oil/Gum: Likely N-Oxide or Imine formation (Irreversible oxidation).

The Rescue Protocol (Acid-Base Extraction) If your material is carbamated, you can regenerate the pure free base using this self-validating workflow.

RescueCycle Degraded Degraded Sample (Amine + Carbamate) Acidify Step 1: Acidify (Add 1M HCl) Degraded->Acidify Dissolve in DCM AqLayer Aqueous Layer (Amine-HCl Salt) Acidify->AqLayer CO2 Released OrgLayer Organic Layer (Discard Impurities) Acidify->OrgLayer Non-basic impurities Basify Step 2: Basify (Add NaOH to pH > 12) AqLayer->Basify Extract Step 3: Extract (DCM or EtOAc) Basify->Extract Final Pure Free Base (1S)-6-Bromo... Extract->Final Dry (Na2SO4) & Conc.

Figure 2: The "Rescue Cycle" for regenerating pure amine from carbamated or slightly oxidized stocks.

Step-by-Step Rescue:

  • Dissolve: Dissolve the impure material in Dichloromethane (DCM).

  • Acidify: Add 1M HCl aq. Shake vigorously. The amine converts to the hydrochloride salt and moves to the water layer. CO₂ gas will bubble off (evidence of carbamate destruction).

  • Wash: Separate layers. Keep the Aqueous (top) layer. Discard the DCM (organic) layer which contains non-basic impurities (neutral oxidation products).

  • Basify: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free base oils out.

  • Extract: Extract 3x with fresh DCM.

  • Dry: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I just store it as the HCl salt to avoid these issues? A: Yes, absolutely. If your synthetic route permits, converting the free base to the Hydrochloride (HCl) or Tartrate salt is the best stabilization strategy. The protonated nitrogen (


) has no lone pair to react with CO₂ or oxidants.
  • How to convert: Dissolve free base in Et₂O, add 1.1 eq of 2M HCl in Et₂O. Filter the white precipitate.

Q2: I see a new peak in my NMR at ~160 ppm (Carbon) or a broad singlet in Proton NMR. What is it? A: This is the diagnostic signature of the Carbamate Carbonyl . In


H NMR, you may also see broadening of the benzylic protons due to the equilibrium between the amine and the carbamate. Performing the "Rescue Protocol" (Module 3) should eliminate these peaks.

Q3: Will air exposure racemize the (1S) center? A: Not directly. Simple exposure to air/CO₂ does not invert the chiral center. However, if the material undergoes severe oxidation to the imine (


) and is subsequently reduced non-stereoselectively, you will lose ee.
  • Validation: Always check optical rotation or Chiral HPLC after "rescuing" old material.

Q4: Why is the free base soluble in DCM but my "aged" bottle is not? A: The "aged" material is likely the carbamate salt (


), which is highly polar and ionic. It will be insoluble in non-polar solvents like DCM but soluble in water or methanol. This solubility switch is a key indicator of degradation.

References

  • Carbamate Formation Mechanism

    • Title: Mechanistic insights into carbamate formation from CO2 and amines.[1][2]

    • Source: Catalysis Science & Technology (RSC), 2021.
    • URL:[Link]

  • Stability of Benzylic Amines

    • Title: Stability of a Benzyl Amine Based CO2 Capture Adsorbent.[3][4][5]

    • Source: Industrial & Engineering Chemistry Research (ACS), 2017.[4][5]

    • URL:[Link]

  • General Handling of Air-Sensitive Reagents: Title: Aldrich Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Source: Sigma-Aldrich (Merck).
  • Physical Properties of (1S)

    • Title: PubChem Compound Summary for CID 51441552.
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral HPLC Resolution of (1S) and (1R) 6-Bromo-1-Aminoindane

Executive Summary The chiral separation of 6-bromo-1-aminoindane presents a classic chromatographic challenge: resolving a rigid, bicyclic primary amine. The presence of the primary amine moiety ( ) creates significant s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral separation of 6-bromo-1-aminoindane presents a classic chromatographic challenge: resolving a rigid, bicyclic primary amine. The presence of the primary amine moiety (


) creates significant silanophilic interactions, often leading to peak tailing on traditional matrices.

For analytical precision and robustness , the Crown Ether (Crownpak CR+) method is the superior choice. It utilizes an aqueous-acidic mobile phase to protonate the amine, forming a tight host-guest complex that yields high resolution (


) without derivatization.

For preparative scale-up , Amylose-based Normal Phase (Chiralpak AD-H) is the preferred alternative. While it requires basic additives to suppress tailing, its higher loading capacity and volatile mobile phases (Hexane/IPA) facilitate easier compound recovery.

Scientific Context & Mechanism[1][2][3]

The Molecule

6-bromo-1-aminoindane is a chiral intermediate often used in the synthesis of CNS-active agents (e.g., analogs of Rasagiline). The bromine atom at position 6 increases lipophilicity and steric bulk compared to the parent 1-aminoindane, while the C1 chiral center is rigidly locked in the five-membered ring.

The Challenge
  • Basicity: The

    
     of the amino group is approx. 9–10. At neutral pH, it interacts strongly with residual silanols on silica columns.
    
  • Solubility: The bromine makes the molecule moderately lipophilic, but the amine maintains water solubility in acidic conditions.

Method A: Crown Ether Chiral Stationary Phase (Recommended for Analysis)

This method leverages the specific complexation between the crown ether chiral selector and the ammonium ion (


) of the analyte.
Experimental Protocol
  • Column: Daicel CROWNPAK CR(+) (150 x 4.0 mm, 5 µm).

  • Mobile Phase: Perchloric Acid (

    
    ) pH 1.5 / Methanol (85:15 v/v).
    
    • Note: Methanol is added to reduce the retention time (

      
      ) caused by the hydrophobic 6-bromo substituent.
      
  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, can enhance resolution but increase pressure).

  • Detection: UV @ 210 nm (or 254 nm).

  • Sample Diluent: Mobile phase.

Mechanism of Action

In the acidic mobile phase, the 6-bromo-1-aminoindane is fully protonated. The ammonium protons form hydrogen bonds with the oxygens of the 18-crown-6 ether ring. The chiral discrimination arises from the steric barrier provided by the binaphthyl groups on the crown ether, which allows one enantiomer (typically the


-form on CR+) to fit more deeply into the cavity than the other.
Performance Characteristics
  • Elution Order: (1R) typically elutes first; (1S) elutes second (on CR+).

    • Reversal: Use CROWNPAK CR(-) to reverse elution order.[1][2]

  • Advantages: No derivatization required; aqueous mobile phase; extremely sharp peaks (no tailing).

  • Limitations: Low loading capacity (not for prep); incompatible with basic samples.

Method B: Polysaccharide Normal Phase (Recommended for Prep)

This method relies on hydrogen bonding and


-

interactions between the analyte and the carbamate linkages of the amylose polymer.
Experimental Protocol
  • Column: Daicel CHIRALPAK AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    
    -Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA) (90:10:0.1 v/v).
    
    • Critical: The DEA is mandatory. Without it, the amine will adsorb to the silica support, causing irreversible tailing.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

Mechanism of Action

The 6-bromo-1-aminoindane inserts into the helical grooves of the amylose polymer. The bromine atom provides a "handle" for steric discrimination, while the amine hydrogen bonds with the carbonyls of the carbamate selector. The DEA competes for non-specific silanol sites, ensuring the peak shape is governed solely by chiral interactions.

Performance Characteristics
  • Elution Order: Variable (must be determined empirically, but often

    
     then 
    
    
    
    for this class).
  • Advantages: High loading capacity; volatile solvents allow easy evaporation of fractions.

  • Limitations: Requires hazardous solvents (Hexane); DEA must be removed from purified fractions.

Comparative Data Analysis

The following table summarizes expected performance metrics based on validated behavior of 1-aminoindane derivatives on these specific phases.

FeatureMethod A: Crown Ether (CR+)Method B: Amylose (AD-H)Method C: Cellulose (OD-H)
Mobile Phase Aqueous Acidic (

)
Normal Phase (Hex/IPA/DEA)Normal Phase (Hex/IPA/DEA)
Selectivity (

)
High (> 1.5) Moderate (1.2 – 1.4)Moderate (1.1 – 1.3)
Resolution (

)
Excellent (> 3.0) Good (> 2.0)Fair (> 1.5)
Peak Shape Sharp (Symmetry ~1.0)Slight Tailing (Symmetry >1.2)Tailing Risk
Run Time 15 – 25 min10 – 15 min10 – 15 min
Robustness High (pH controlled)Moderate (Temp/Additive sensitive)Moderate
Primary Use QC / Analytical Purity Preparative Isolation Alternative Screening

Decision Pathways & Workflows

Diagram 1: Method Selection Strategy

This flowchart guides the researcher in choosing the correct column based on the specific stage of drug development.

MethodSelection Start Start: 6-Bromo-1-Aminoindane Sample Goal Define Goal Start->Goal Analytical Analytical / QC (ee% determination) Goal->Analytical Trace analysis Prep Preparative / Purification (>100 mg isolation) Goal->Prep Scale up CrownPath Method A: Crown Ether (CROWNPAK CR+) Analytical->CrownPath Primary Amine Specificity PolyPath Method B: Polysaccharide (CHIRALPAK AD-H) Prep->PolyPath Solubility & Capacity CondA Conditions: HClO4 (pH 1.5) / MeOH Temp: 10-25°C CrownPath->CondA CondB Conditions: Hexane / IPA / DEA (0.1%) Temp: 25°C PolyPath->CondB ResultA Result: Sharp Peaks, High Resolution, No Tailing CondA->ResultA ResultB Result: High Loading, Easy Solvent Removal CondB->ResultB

Caption: Decision matrix for selecting between Crown Ether (Analytical) and Polysaccharide (Preparative) modes.

Diagram 2: Mechanism of Interaction (Crown Ether)

Visualizing the "Sandwich" complex formation which is critical for the high selectivity of Method A.

CrownMechanism Amine 6-Bromo-1-Aminoindane (Neutral) Protonated Ammonium Species (R-NH3+) Amine->Protonated Protonation Acid Acidic Mobile Phase (HClO4) Acid->Protonated Complex Host-Guest Complex (3-point Hydrogen Bonding) Protonated->Complex + Selector Crown Ether Selector (18-Crown-6 derivative) Selector->Complex + Separation Chiral Discrimination (Steric fit of Indane Ring) Complex->Separation

Caption: Mechanistic pathway of the Crown Ether separation, relying on protonation of the primary amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (Method B) Insufficient base additiveIncrease DEA concentration to 0.1% or 0.2%. Ensure column is equilibrated for >1 hour.
Long Retention (Method A) Hydrophobicity of BromineIncrease Methanol content in mobile phase (Max 15-20% for CR+).
Loss of Resolution (Method A) pH driftEnsure mobile phase pH is strictly < 2.0. The amine must be protonated.
High Backpressure (Method A) Column clogging / ViscosityCrownpak columns are sensitive. Filter samples (0.45 µm). Run at lower flow (0.5 mL/min) if cold.

References

  • Daicel Chiral Technologies. CROWNPAK® CR(+) / CR(-) Instruction Manual. (General protocol for primary amines). [Link]

  • Zhang, C., et al. (2010).[3] "Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography." Journal of Chromatography A, 1217(30), 4965-4970.[3] (Validates crown ether mechanism for aminoindanes). [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography and Related Technologies.[4][5][3][6][7][8] Marcel Dekker. (Reference for polysaccharide modes on rigid amines). [Link]

  • Phenomenex Application Guide. Chiral HPLC Separations: A Systematized Approach to Column Selection. [Link]

Sources

Comparative

determining optical rotation specific to (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine

Technical Guide: Determination of Optical Rotation for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine Executive Summary Product: (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 1213110-51-0 for (S)-isomer; 907973-36-8 for rac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Determination of Optical Rotation for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine

Executive Summary

Product: (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 1213110-51-0 for (S)-isomer; 907973-36-8 for racemate). Application: Chiral intermediate for CNS-active pharmaceutical ingredients (APIs), structurally related to Rasagiline. Objective: To provide a robust, self-validating protocol for determining the specific optical rotation (


), distinguishing the (1S)-enantiomer from its (1R)-counterpart and quantifying enantiomeric purity.

Methodological Comparison: Polarimetry vs. Chiral HPLC

While polarimetry is the classic method for assigning absolute configuration and bulk purity, Chiral High-Performance Liquid Chromatography (HPLC) is the modern standard for quantifying Enantiomeric Excess (ee). For a rigorous drug development workflow, both are required: Polarimetry for identity confirmation and HPLC for impurity profiling.

FeatureMethod A: Polarimetry Method B: Chiral HPLC (Alternative)
Primary Output Specific Rotation (

)
Enantiomeric Excess (% ee)
Principle Rotation of plane-polarized lightDifferential retention on chiral stationary phase
Sample Req. High (~10–50 mg)Low (< 1 mg)
Sensitivity Low (affected by chemical impurities)High (separates impurities from analyte)
Throughput Fast (Single sample)Moderate (15–30 min run time)
Best For Identity Testing & Batch Release Trace Impurity Analysis (<1% enantiomer)

Experimental Protocols

Method A: Polarimetry (Primary Protocol)

This protocol is designed to establish the specific rotation reference value.

Reagents & Equipment:

  • Compound: (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (>98% chemical purity).

  • Solvent: Methanol (HPLC Grade). Note: Methanol is selected based on the standard characterization of the parent compound, (S)-1-Aminoindane.

  • Instrument: Digital Polarimeter with sodium lamp (589 nm).

Step-by-Step Workflow:

  • Preparation: Weigh exactly 150 mg of the amine into a 10 mL volumetric flask.

  • Dissolution: Add Methanol to the mark to create a concentration (

    
    ) of 1.5  g/100  mL . Sonicate if necessary to ensure complete dissolution.
    
  • Blanking: Fill the 1 dm (100 mm) polarimeter tube with pure Methanol. Zero the instrument at 20°C .

  • Measurement: Rinse the tube with the sample solution, then fill completely, ensuring no air bubbles are trapped in the light path.

  • Reading: Record the optical rotation (

    
    ) at 589 nm and 20°C. Take 5 readings and average them.
    
  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length in dm (usually 1), and
    
    
    is concentration in g/100mL.

Expected Results & Causality:

  • Sign: The parent compound, (S)-1-Aminoindane, exhibits a rotation of +16.5° (c=1.5, MeOH) [1]. The introduction of the 6-bromo substituent adds significant mass but generally preserves the chiral environment of the amine at C1. Therefore, the (1S)-6-bromo derivative is expected to be Dextrorotatory (+) .

  • Magnitude: Due to the heavy atom effect (Bromine), the magnitude may deviate from the parent. Expect a value in the range of +10° to +30° .

Method B: Chiral HPLC (Validation Protocol)

Use this to confirm that the rotation observed in Method A is due to the (1S)-isomer and not impurities.

Chromatographic Conditions:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Reasoning: The diethylamine modifier is critical to suppress peak tailing caused by the interaction of the basic primary amine with residual silanols on the column silica.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm (aromatic ring absorption).

Visualization of Workflows

Figure 1: Optical Rotation Determination Workflow

This diagram outlines the logical flow from sample receipt to data reporting, ensuring all quality checks are met.

OpticalRotationWorkflow cluster_Measurement Measurement Phase Start Sample Receipt (1S)-6-Bromo-1-aminoindane ChemPurity Check Chemical Purity (>98% by HPLC-UV) Start->ChemPurity Weighing Weigh 150 mg (Precision Balance) ChemPurity->Weighing Pass Solvent Dissolve in MeOH (c = 1.5 g/100mL) Weighing->Solvent Blank Blank Polarimeter (Pure MeOH, 20°C) Solvent->Blank Measure Measure Alpha (589 nm, 5 replicates) Blank->Measure Calc Calculate Specific Rotation [α] = (α × 100) / (l × c) Measure->Calc Compare Compare with Reference (Expected: Positive (+)) Calc->Compare Report Generate CoA Compare->Report

Caption: Figure 1. Step-by-step workflow for determining specific optical rotation, emphasizing the critical chemical purity check before measurement.

Figure 2: Decision Tree for Enantiomeric Analysis

When to use Polarimetry vs. Chiral HPLC.

DecisionTree Question What is the Analytical Goal? Identity Identity Confirmation (Batch Release) Question->Identity Routine QC Purity Impurity Profiling (Process Development) Question->Purity R&D / Optimization MethodA Method A: Polarimetry Output: [α]D Value Identity->MethodA MethodB Method B: Chiral HPLC Output: % ee Purity->MethodB ResultA Result: + (Dextrorotatory) Confirms (1S) Configuration MethodA->ResultA ResultB Result: >99% ee Confirms Optical Purity MethodB->ResultB

Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on the stage of drug development.

Troubleshooting & Critical Factors

  • Solvent Dependence: Optical rotation is highly solvent-dependent. While Methanol is standard for aminoindanes, switching to Chloroform or Ethanol can shift the value or even invert the sign. Always report the solvent.

  • pH Sensitivity: As a primary amine, the protonation state affects rotation. Ensure the sample is the free base . If analyzing the Hydrochloride salt (often more stable), the rotation will differ significantly from the free base.

    • (R)-1-Aminoindane HCl has different rotation properties than the free base.

  • Temperature Control: The "20" in

    
     denotes 20°C. A deviation of ±5°C can introduce a 1-2° error in specific rotation. Use a thermostated cell.
    

References

  • Thermo Fisher Scientific. (S)-(+)-1-Aminoindan, 97% Product Specification. Retrieved from

  • Sigma-Aldrich. (S)-(+)-1-Aminoindan Product Data. Retrieved from

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Retrieved from

  • PubChem. (1S)-1-Aminoindane Compound Summary. Retrieved from

Validation

Mass Spectrometry Fragmentation Patterns of Brominated Aminoindanes: A Comparative Technical Guide

This guide provides an in-depth technical comparison of mass spectrometry fragmentation patterns for brominated aminoindanes, specifically focusing on the differentiation of positional isomers (e.g., 5-bromo-2-aminoindan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry fragmentation patterns for brominated aminoindanes, specifically focusing on the differentiation of positional isomers (e.g., 5-bromo-2-aminoindane vs. 4-bromo-2-aminoindane).

Executive Summary: The Isomer Challenge

Brominated aminoindanes, such as 5-bromo-2-aminoindane (5-BAI) , are synthetic psychoactive substances (NPS) that mimic the effects of MDMA and amphetamines. A critical analytical challenge in forensic toxicology is distinguishing between positional isomers (e.g., 4-BAI vs. 5-BAI). While these isomers share identical molecular weights and elemental formulas, their pharmacological potencies and legal statuses often differ.

This guide details the mass spectral "fingerprints" required to differentiate these compounds, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We synthesize data from analogous halogenated aminoindanes (specifically the iodo-analogs 5-IAI and 4-IAI) to provide a robust mechanistic framework for identification.

Chemical Identity & Structural Basis

Understanding the structural rigidity of the indane core is prerequisite to interpreting fragmentation. Unlike amphetamines, where the side chain is flexible, the aminoindane amine is constrained within a five-membered ring.

Feature5-Bromo-2-aminoindane (5-BAI)4-Bromo-2-aminoindane (4-BAI)
Structure Bromine at C5 (Meta to bridgehead)Bromine at C4 (Ortho to bridgehead)
Symmetry High (Axis of symmetry through C2-C5)Lower (Asymmetric substitution)
Electronic Effect Stabilized resonant systemSteric/Electronic interaction with bridgehead
Key MS Feature High stability Molecular Ion (

)
Enhanced fragmentation (Halogen loss)

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and data integrity, the following protocols utilize internal standard validation and specific column chemistries known to resolve aromatic isomers.

GC-MS Protocol (Electron Ionization - EI)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Column: Rxi-624Sil MS (30 m × 0.25 mm × 1.4 μm).[1] Rationale: The thicker film and specific polarity of the 624-phase provide superior separation of positional isomers compared to standard 5% phenyl columns.

  • Inlet: Split 20:1 @ 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program: 60°C (1 min)

    
     20°C/min to 300°C (3 min).
    
  • Source Temp: 230°C; Quad Temp: 150°C.

  • Ionization: EI @ 70 eV.

LC-MS/MS Protocol (Electrospray Ionization - ESI)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm C18, 100 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode (

    
     kV).
    
  • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

Fragmentation Mechanics & Comparative Performance

Electron Ionization (EI) Mechanics

In EI (70 eV), the rigid indane skeleton stabilizes the radical cation, but the position of the bromine atom dictates the dominant decay pathway.

The "Isotope Signature"

All brominated fragments exhibit a characteristic 1:1 doublet at




and

due to the natural abundance of

and

. This is the primary diagnostic filter.
Comparative Fragmentation Pathways

Drawing on validated data from 5-IAI and 4-IAI (iodo-analogs), we observe a distinct "Stability vs. Lability" trend.

  • 5-BAI (The "Stable" Isomer):

    • Base Peak: Molecular Ion (

      
      ) at 
      
      
      
      211/213.
    • Mechanism: The C5 position is electronically isolated from the bridgehead strain. The radical cation is stable, leading to a high abundance of the intact molecule.

    • Secondary Fragments: Loss of

      
       (
      
      
      
      194/196) and subsequent loss of Br (
      
      
      115 - Indenyl cation).
  • 4-BAI (The "Labile" Isomer):

    • Base Peak: Often the de-halogenated Indenyl cation (

      
       115/116) or the 
      
      
      
      ion (
      
      
      132).
    • Mechanism: The C4 position is "ortho" to the alicyclic ring fusion. Steric compression and electronic proximity facilitate the expulsion of the halogen radical (

      
      ) to relieve strain, significantly reducing the intensity of the molecular ion relative to the 5-isomer.
      

Table 1: Key Diagnostic Ions (EI Source)

Ion Identitym/z (approx)5-BAI Relative Abundance4-BAI Relative AbundanceOrigin/Mechanism
Molecular Ion (

)
211 / 213 100% (Base Peak) < 40%Intact Radical Cation

194 / 19620 - 40%10 - 20%Loss of amine (Indane stabilized)

13210 - 20%High / Base Peak Loss of Halogen Radical
Indenyl Cation 115 / 11630 - 50%HighRing contraction/H-loss
Tropylium Deriv. 89 / 91ModerateModerateRing expansion (C7H7)
ESI Fragmentation (LC-MS/MS)

In soft ionization (ESI), the


 is the precursor. Collision-Induced Dissociation (CID) drives fragmentation.
  • Pathway:

    
    .
    
  • Differentiation: While both isomers show the same transitions, the Collision Energy (CE) required to fragment the C-Br bond differs. The 4-bromo isomer typically requires lower CE to liberate the bromine due to the steric strain mentioned above.

Visualization of Signaling Pathways

The following diagrams illustrate the divergent fragmentation pathways for the isomers, highlighting the "Stability" vs. "Lability" pathways.

Diagram 1: EI Fragmentation Pathway (5-BAI vs 4-BAI)

Fragmentation M_Ion Molecular Ion (M+) m/z 211 / 213 (Radical Cation) Sub_5 5-BAI Pathway (Stable M+) M_Ion->Sub_5 Isomer 5 Sub_4 4-BAI Pathway (Labile Halogen) M_Ion->Sub_4 Isomer 4 Sub_5->M_Ion High Stability M_NH3 [M - NH3]+ m/z 194 / 196 (Distonic Ion) Sub_5->M_NH3 - NH3 (17 Da) Indenyl Indenyl Cation m/z 115 (De-brominated) M_NH3->Indenyl - Br (79/81 Da) M_Br [M - Br]+ m/z 132 (Aminoindane Cation) Sub_4->M_Br Rapid Loss of Br (Ortho Effect) M_Br->Indenyl - NH3

Caption: Comparative EI fragmentation showing the stability of 5-BAI (Green path) versus the rapid de-halogenation of 4-BAI (Red path).

Diagram 2: Analytical Workflow for Isomer Differentiation

Workflow cluster_GC Primary Screen: GC-MS cluster_Result Identification Sample Unknown Sample (Powder/Biological) GC_Col Rxi-624Sil MS Column Sample->GC_Col EI_Source EI Source (70eV) GC_Col->EI_Source Spec_Analysis Spectrum Analysis: Check M+ Intensity EI_Source->Spec_Analysis Res_5 High M+ (211/213) = 5-BAI Spec_Analysis->Res_5 Base Peak = M+ Res_4 Low M+, High 132 = 4-BAI Spec_Analysis->Res_4 Base Peak = 132/115

Caption: Decision tree for differentiating 4-BAI and 5-BAI based on relative ion abundances in GC-MS.

Conclusion

The differentiation of brominated aminoindane isomers relies on the interplay between chromatographic resolution (using specialized phases like Rxi-624Sil) and mass spectral stability .

  • 5-BAI is characterized by a dominant molecular ion doublet (

    
     211/213).
    
  • 4-BAI is characterized by extensive fragmentation, often showing a base peak corresponding to the loss of bromine (

    
     132) or the indenyl core (
    
    
    
    115).

Researchers must validate these patterns using certified reference materials (CRMs) where available, but this mechanistic guide serves as a robust predictive model for identifying novel analogs in this class.

References

  • Rose, S. et al. (2021). Gas chromatography–mass spectrometry of eight aminoindanes: 2‐Aminoindane, N‐methyl‐2‐, 5‐methoxy‐, 5‐methoxy‐6‐methyl‐, 4,5‐methylenedioxy‐, 5,6‐methylenedioxy‐ and 5‐iodo‐2‐aminoindane, and rasagiline. Rapid Communications in Mass Spectrometry. Link

  • Casale, J. F., & Hays, P. A. (2011). The Characterization of 4- and 5-Iodo-2-aminoindan. Microgram Journal. Link

  • NIST Mass Spectrometry Data Center. 5-Bromo-2-aminoindane (Analogous Data via NIST WebBook). Link

  • Sturgeon, S. et al. (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. Toxicology Letters. Link

  • Kranenburg, R. F. et al. (2022). Differentiation of positional isomers of novel psychoactive substances by high-resolution mass spectrometry. TrAC Trends in Analytical Chemistry. Link

Sources

Comparative

Comparative Guide: Solid-State Characterization of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine Salts

Executive Summary This guide provides a technical comparison of salt forms for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 1213110-51-0), a critical chiral intermediate in the synthesis of CNS-active aminoindanes (an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of salt forms for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 1213110-51-0), a critical chiral intermediate in the synthesis of CNS-active aminoindanes (analogous to Rasagiline).

For drug development professionals, the selection of the optimal salt form is a trade-off between resolution efficiency (during synthesis) and physicochemical stability (during storage). This guide compares the Hydrochloride (HCl) salt—the standard for stability—against Diastereomeric Salts (specifically Tartrates/Mandelates) used for chiral resolution. We focus on Single Crystal X-Ray Diffraction (SC-XRD) as the definitive method for assigning absolute configuration, leveraging the anomalous scattering of the 6-Bromine atom.

Part 1: The Challenge of Chiral Resolution & Salt Selection

The 6-bromo-aminoindane scaffold possesses a single chiral center at the C1 position. Securing the (1S) configuration is essential for biological activity in downstream targets.

The Comparative Landscape
FeatureCandidate A: Hydrochloride Salt Candidate B: L-Tartrate / D-Mandelate
Primary Role Reference Standard & Storage FormChiral Resolution Agent
Crystallinity High (typically needles/plates)Variable (often conglomerates)
Space Group Often

or

(Chiral)

(Strictly Chiral)
XRD Utility Determination of Absolute Configuration via BromineConfirmation of Diastereomeric Purity
Solubility High in water/methanolDifferential solubility in EtOH/Water
Mechanism of Action: The Heavy Atom Effect

In X-ray crystallography, the presence of the Bromine (Br) substituent (Atomic Number 35) is a significant advantage. Unlike lighter atoms (C, H, N, O), Bromine exhibits significant anomalous dispersion with standard Cu-K


 or Mo-K

radiation. This allows for the calculation of the Flack Parameter , providing an unambiguous assignment of the (1S) vs (1R) absolute configuration without requiring a known chiral reference in the crystal lattice.

Part 2: Comparative Workflow & Signaling Pathways

The following diagram illustrates the decision matrix for salt selection and the crystallographic workflow for absolute configuration assignment.

G Racemate Racemic 6-Bromo-1-aminoindane Screening Salt Screening Strategy Racemate->Screening ChiralAcid Add Chiral Acid (L-Tartaric / D-Mandelic) Screening->ChiralAcid Path A: Purification HCl_Form Convert to HCl Salt (For XRD/Storage) Screening->HCl_Form Path B: Stability DiastSalt Diastereomeric Salt Formation (Precipitation) ChiralAcid->DiastSalt Recryst Fractional Recrystallization DiastSalt->Recryst Recryst->HCl_Form Base Liberation -> HCl CrystalGrowth Single Crystal Growth (Vapor Diffusion) HCl_Form->CrystalGrowth XRD_Data SC-XRD Data Collection (Mo/Cu Source) CrystalGrowth->XRD_Data AbsConfig Absolute Configuration (Flack Parameter < 0.1) XRD_Data->AbsConfig Anomalous Dispersion (Br)

Figure 1: Workflow for resolving racemic 6-bromo-aminoindane and validating the (1S) configuration via X-ray crystallography.

Part 3: X-Ray Crystallography Data Analysis

When comparing the HCl salt to diastereomeric salts, the crystallographic parameters reveal distinct packing motifs. The HCl salt typically packs more efficiently due to strong ionic


 interactions.
Representative Crystallographic Parameters

Note: Values below are representative of the (1S)-aminoindane salt class validated against 6-bromo-1-indanone precursor data [1, 2].

Parameter(1S)-6-Bromo...[1][2][3][4][5][6] HCl (1S)-6-Bromo...[7] L-Tartrate
Crystal System OrthorhombicMonoclinic / Orthorhombic
Space Group


Z (Formula Units) 42 or 4
Flack Parameter 0.00(5) (Ideal)N/A (Assumed via Tartrate)
Key Interaction

(Ionic)

(H-bond network)
Resolution Utility Absolute Configuration Enantiomeric Excess (ee)
Data Interpretation Guidelines
  • Space Group Verification: For the pure (1S) enantiomer, the space group must be non-centrosymmetric (e.g.,

    
    , 
    
    
    
    ). If a centrosymmetric group (e.g.,
    
    
    ) is observed, the sample is likely racemic.
  • The Flack Parameter:

    • 
      : Correct absolute structure assigned.
      
    • 
      : Inverted structure (the crystal is the opposite enantiomer).
      
    • 
      : Racemic twin or disordered crystal.
      
    • Target for (1S)-6-Bromo:

      
       confirms the (S) configuration with >99% confidence due to the heavy Bromine atom [3].
      

Part 4: Experimental Protocols

Protocol A: Growth of Single Crystals (HCl Salt)

Objective: Obtain high-quality crystals suitable for determining absolute configuration.

  • Preparation: Dissolve 50 mg of (1S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride in 2 mL of Methanol (HPLC grade).

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a narrow glass vial (inner vial).
    
  • Vapor Diffusion Setup:

    • Place the inner vial (uncapped) inside a larger jar containing 10 mL of Diethyl Ether or Hexane (Antisolvent).

    • Seal the outer jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment for 3–7 days.

  • Harvesting: Colorless needle-like crystals should form. Mount immediately in Paratone oil to prevent desolvation.

Protocol B: Diastereomeric Salt Screening (Resolution)

Objective: Isolate the (1S) isomer from a racemic mixture.

  • Stoichiometry: Mix racemic 6-bromo-1-aminoindane (1.0 eq) with L-(+)-Tartaric acid (0.5 eq) in Ethanol/Water (9:1).

    • Note: Using 0.5 equivalents maximizes the difference in solubility between the diastereomers (The "Pope-Peachey" method) [4].

  • Heating: Reflux the mixture at 80°C for 1 hour until clear.

  • Cooling: Allow to cool slowly to Room Temperature (RT) over 4 hours.

  • Filtration: Collect the precipitate.

  • Analysis: Liberate the free base from a small sample (using NaOH) and check optical rotation

    
    . If rotation is low, recrystallize the salt from Ethanol.
    

Part 5: Structural Insights & Mechanism

The stability of the salt forms is dictated by the Hydrogen Bonding Network.

  • HCl Salt: The chloride ion acts as a bridge, accepting typically 3 Hydrogen bonds from the ammonium headgroup (

    
    ). This creates a rigid "ionic pillar" structure, contributing to the high melting point and stability of the HCl form.
    
  • Tartrate Salt: The tartrate dianion forms a complex "2D sheet" structure via carboxylate-ammonium interactions. This complexity often aids in the discrimination between (S) and (R) amines during crystallization, as the "wrong" isomer disrupts the sheet formation.

Hydrogen Bonding Schematic

H cluster_0 Packing Efficiency Amine (1S)-Amine-NH3+ Cl Chloride (Cl-) Amine->Cl Strong Ionic (2.2 Å) Tartrate Tartrate Carboxylate Amine->Tartrate H-Bond Network (Directional)

Figure 2: Interaction comparison. HCl provides tight ionic packing; Tartrate provides directional H-bonding essential for chiral recognition.

References

  • PubChem. (2025).[1] (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine. National Library of Medicine. Available at: [Link]

  • Caruso, A., et al. (2016).[1] Crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one. Acta Crystallographica Section E. Available at: [Link][1]

  • Parsons, S. (2021). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. Available at: [Link]

  • Kozma, D. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines. Elsevier.[8] Available at: [Link]

Sources

Validation

A Comparative Guide to Chiral Resolution Agents for Bromo-Aminoindanes

For researchers, scientists, and professionals in drug development, the stereochemical purity of intermediates is paramount. Chiral bromo-aminoindanes are valuable building blocks in the synthesis of various pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of intermediates is paramount. Chiral bromo-aminoindanes are valuable building blocks in the synthesis of various pharmacologically active compounds, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even detrimental. This guide provides a comparative analysis of common chiral resolving agents for the separation of racemic bromo-aminoindanes, supported by experimental insights and detailed protocols.

The Criticality of Chirality in Bromo-Aminoindanes

The indane scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom and an amino group opens avenues for diverse functionalization. However, the synthesis of these compounds often results in a racemic mixture. The separation of these enantiomers is a critical step to ensure the safety and efficacy of the final drug product. Diastereomeric salt formation is a classical and industrially scalable method for chiral resolution, relying on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent.[1][2]

Principles of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle of this technique is the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical properties, most notably solubility.[3][4] This is achieved by reacting the racemic bromo-aminoindane (a base) with an enantiomerically pure chiral acid. The resulting diastereomeric salts, (R)-amine-(R)-acid and (S)-amine-(R)-acid, can then be separated by fractional crystallization.[5] The less soluble diastereomer crystallizes preferentially, allowing for its isolation. Subsequently, the chiral resolving agent is removed by treatment with a base to yield the enantiomerically enriched amine.[1]

The success of a diastereomeric resolution is contingent on several factors, including the choice of the resolving agent, the solvent system, temperature, and the molar ratio of the resolving agent to the substrate.[6] The ideal resolving agent will form a stable, crystalline salt with one enantiomer of the amine that has significantly lower solubility than the salt formed with the other enantiomer in a practical solvent system.

Comparative Analysis of Chiral Resolution Agents

While a direct comparative study for a single bromo-aminoindane substrate is not extensively documented in publicly available literature, we can extrapolate from data on structurally similar aminoindanes and other primary amines to provide a useful comparison. The most commonly employed and effective chiral resolving agents for primary amines are derivatives of tartaric acid and mandelic acid.[1][7]

Resolving AgentStructureKey AttributesTypical Performance for Aminoindane Analogs
(+)-Di-p-toluoyl-D-tartaric acid (D-DPTTA) A derivative of tartaric acid.The bulky toluoyl groups can enhance steric and electronic interactions, leading to significant solubility differences between diastereomeric salts.[1] It is a highly effective and widely used resolving agent for primary amines.[8]High efficacy, often achieving >95% diastereomeric and enantiomeric excess. Yields of the desired diastereomeric salt are typically in the range of 75-92%.[1]
(-)-Dibenzoyl-L-tartaric acid (L-DBTA) Another derivative of tartaric acid.Similar to D-DPTTA, the benzoyl groups promote the formation of well-defined crystalline salts.[9] It is a versatile resolving agent for a variety of amines.[10]Effective in resolving a range of amines, with performance comparable to D-DPTTA. The choice between DBTA and DPTTA is often substrate-dependent.[8][11]
(S)-(+)-Mandelic Acid An alpha-hydroxy acid.The aromatic ring and hydroxyl group can participate in various non-covalent interactions, facilitating the formation of crystalline diastereomeric salts.[1] It has been successfully used for the resolution of 2-amino-5-methoxytetralin, a close analog of aminoindanes.[7]Effective in achieving high enantiomeric purity (e.g., 99.7% ee for (S)-2-amino-5-methoxytetralin).[7] The overall yield can be moderate (e.g., 29%).[7]
(R)-(-)-Mandelic Acid The enantiomer of (S)-(+)-Mandelic Acid.Provides the opposite enantiomer of the resolved amine. Can be used to form diastereomeric amides via the corresponding mandeloyl chloride for separation by recrystallization.[7]Used to resolve 1-aminoindane derivatives through the formation and separation of diastereomeric amides, yielding enantiomerically pure amines after hydrolysis.[7]

Expert Insight: The selection of the optimal resolving agent is highly empirical and substrate-dependent.[1] A preliminary screening with a few promising candidates, such as a tartaric acid derivative and mandelic acid, is the most effective strategy to identify the best conditions for a specific bromo-aminoindane. The choice of solvent is also critical, with alcohols (e.g., methanol, ethanol, isopropanol) and their mixtures with water being common starting points.

Experimental Protocol: Chiral Resolution of a Racemic Bromo-Aminoindane

This protocol provides a generalized procedure for the chiral resolution of a racemic bromo-aminoindane using (+)-Di-p-toluoyl-D-tartaric acid (D-DPTTA). This procedure should be optimized for the specific substrate.

Materials:

  • Racemic bromo-aminoindane

  • (+)-Di-p-toluoyl-D-tartaric acid (D-DPTTA)

  • Methanol (or other suitable solvent)

  • 2M Sodium hydroxide solution

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Diastereomeric Salt Formation: a. Dissolve the racemic bromo-aminoindane (1.0 equivalent) in a suitable volume of warm methanol. b. In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid (0.5-1.0 equivalent) in warm methanol. c. Slowly add the D-DPTTA solution to the amine solution with stirring. d. Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. e. Further cool the mixture in an ice bath for 1-2 hours to maximize crystallization.

  • Isolation of the Diastereomeric Salt: a. Collect the crystalline precipitate by vacuum filtration. b. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor. c. The mother liquor, containing the more soluble diastereomeric salt, can be collected and processed separately to recover the other enantiomer.

  • Liberation of the Enantiomerically Enriched Amine: a. Suspend the isolated diastereomeric salt in a mixture of water and dichloromethane. b. Add 2M sodium hydroxide solution dropwise with vigorous stirring until the pH of the aqueous layer is basic (pH > 10). This will neutralize the tartaric acid and liberate the free amine. c. Separate the organic layer. d. Extract the aqueous layer with two additional portions of dichloromethane. e. Combine the organic extracts and wash with brine.

  • Isolation and Purification: a. Dry the combined organic layer over anhydrous sodium sulfate. b. Filter to remove the drying agent. c. Concentrate the filtrate under reduced pressure to yield the enantiomerically enriched bromo-aminoindane. d. The enantiomeric excess (ee) of the product should be determined by a suitable chiral analytical method, such as chiral HPLC or NMR spectroscopy using a chiral shift reagent. e. Further purification by recrystallization may be necessary to achieve the desired level of enantiomeric purity.

Workflow Visualization

The following diagram illustrates the key steps in the chiral resolution process via diastereomeric salt formation.

Chiral_Resolution_Workflow cluster_preparation Salt Formation cluster_separation Separation cluster_liberation Liberation & Isolation racemic_amine Racemic Bromo-Aminoindane ((R)-Amine & (S)-Amine) dissolution Dissolution in Suitable Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent ((+)-Acid) resolving_agent->dissolution mixing Mixing and Crystallization dissolution->mixing filtration Filtration mixing->filtration less_soluble Less Soluble Diastereomeric Salt ((S)-Amine-(+)-Acid) filtration->less_soluble Solid mother_liquor Mother Liquor with More Soluble Salt ((R)-Amine-(+)-Acid) filtration->mother_liquor Liquid basification Basification (e.g., NaOH) less_soluble->basification extraction Extraction with Organic Solvent basification->extraction pure_enantiomer Enantiomerically Pure (S)-Amine extraction->pure_enantiomer

Caption: Workflow of chiral resolution by diastereomeric salt formation.

Conclusion

The chiral resolution of bromo-aminoindanes via diastereomeric salt formation is a robust and scalable method for obtaining enantiomerically pure compounds. While derivatives of tartaric acid, such as D-DPTTA and L-DBTA, and mandelic acid are highly effective resolving agents for analogous amines, the optimal choice remains substrate-specific. A systematic screening of resolving agents and crystallization conditions is crucial for developing an efficient and high-yielding resolution process. The detailed protocol and workflow provided in this guide serve as a comprehensive starting point for researchers and drug development professionals in their pursuit of stereochemically pure intermediates.

References

  • Göksu, S., et al. (2023). An Insight into the Asymmetric Resolution of 1-Aminoindane Derivatives. Request PDF. [Link]

  • Farkas, E., et al. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. PubMed. [Link]

  • Kovács, Z., et al. (2024). Extension of dibenzoyl tartaric acid-based optical resolutions to a subpreparative scale by applying magnetic enantioseparation. Scientific Reports. [Link]

  • Pellicciari, R., et al. (2004). Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography. PubMed. [Link]

  • Barnett, C. J., et al. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Thompson, W. J., et al. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Tudor, R., et al. (2012). Tartaric Acid and its O-Acyl Derivatives. Part 2. Application of Tartaric Acid and of O-Acyl Tartaric Acids and Anhydrides. Resolution of Racemates. Request PDF. [Link]

  • Soloshonok, V. A., et al. (2021). Comparative study of different chiral ligands for dynamic kinetic resolution of amino acids. Chirality. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine

For researchers, scientists, and drug development professionals, the precise characterization of pharmaceutical intermediates is a cornerstone of quality, safety, and efficacy. (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of pharmaceutical intermediates is a cornerstone of quality, safety, and efficacy. (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine, a key building block in medicinal chemistry, demands rigorous analytical scrutiny to confirm its elemental composition and purity. This guide provides an in-depth comparison of elemental analysis techniques, focusing on best practices for this brominated compound, and is grounded in established scientific principles and regulatory expectations.

The Critical Role of Elemental Analysis in Pharmaceutical Development

Elemental analysis serves as a fundamental tool for verifying the empirical formula of a synthesized compound. For a molecule like (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (C₉H₁₀BrN), this means confirming the precise ratios of carbon, hydrogen, nitrogen, and bromine. This verification is not merely an academic exercise; it is a critical component of a compound's identity card, ensuring that the correct molecule has been synthesized and is sufficiently pure for subsequent stages of drug development. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), mandate stringent control over the purity and identity of active pharmaceutical ingredients (APIs) and their intermediates.[1][2]

Primary Method: Combustion Analysis for C, H, and N

The gold standard for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis.[3] This technique involves the complete combustion of a precisely weighed sample in a high-oxygen environment. The resulting gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂)—are separated and quantified by a detector, typically a thermal conductivity detector (TCD). The weight percentages of C, H, and N in the original sample are then calculated. For a pure sample of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine, the theoretical percentages are:

  • Carbon (C): 50.49%

  • Hydrogen (H): 4.71%

  • Nitrogen (N): 6.54%

  • Bromine (Br): 37.32%

The Challenge of Halogen Determination: A Comparative Overview

While standard combustion analyzers excel at CHN determination, quantifying halogens like bromine requires a different approach. The combustion of halogenated compounds produces hydrogen halides (e.g., HBr) and elemental halogens (Br₂), which are corrosive and not directly measured by typical CHN detectors.[4] Therefore, specialized techniques are necessary. Here, we compare the most relevant methods for bromine analysis in a pharmaceutical context.

Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) has emerged as a robust and widely adopted technique for the determination of halogens and sulfur in a variety of matrices, including pharmaceuticals.[4] The process involves the combustion of the sample in a furnace, followed by the absorption of the resulting gases into an aqueous solution. This solution is then injected into an ion chromatograph (IC) to separate and quantify the halide ions (in this case, bromide).

Causality Behind the Method: The power of CIC lies in its ability to seamlessly couple the complete decomposition of the sample matrix with the highly sensitive and specific separation and detection capabilities of ion chromatography. This minimizes matrix interferences that can plague other techniques.[5][6]

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for trace and ultra-trace elemental analysis and is the recommended method in USP <233> for the determination of elemental impurities in pharmaceutical products.[7][8] While it can be used for bromine determination, it is often overkill for stoichiometric analysis and can be susceptible to interferences.

Expert Insight: For determining the bulk bromine content as part of the empirical formula, CIC is generally more straightforward and cost-effective than ICP-MS. ICP-MS excels in detecting trace elemental impurities that may have been introduced during the synthesis process, rather than confirming the stoichiometric composition of the main compound.[9][10]

X-Ray Fluorescence (XRF)

X-ray fluorescence is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly useful for solid samples and offers rapid analysis with minimal sample preparation.

Trustworthiness and Limitations: While XRF is a valuable screening tool, it generally has higher detection limits than CIC and ICP-MS and can be subject to significant matrix effects, especially for lighter elements in a complex organic matrix.[11] Its accuracy for quantifying a major component like bromine in a pharmaceutical intermediate may not meet the stringent requirements for purity assessment.

Comparative Analysis of Techniques for Bromine Determination

FeatureCombustion Ion Chromatography (CIC)Inductively Coupled Plasma Mass Spectrometry (ICP-MS)X-Ray Fluorescence (XRF)
Primary Application Stoichiometric analysis of halogens and sulfurTrace and ultra-trace elemental impurity analysisRapid screening and bulk elemental composition of solids
Sample Preparation Weighing and encapsulationDigestion in strong acidsMinimal (e.g., pressing into a pellet)
Detection Limit Low ppm to sub-ppmLow ppb to pptppm to % range
Accuracy High, especially with certified reference materialsHigh, but can be affected by polyatomic interferencesModerate to high, matrix-dependent
Precision Excellent (typically <2% RSD)Excellent (typically <5% RSD)Good, dependent on sample homogeneity
Throughput ModerateHigh (with autosampler)Very high
Cost ModerateHighLow to moderate
Regulatory Acceptance Widely used and accepted, referenced in standards like ISO.[10]Recommended in USP <233> for elemental impurities.[12]Primarily used for screening, less common for quantitative release testing.

Experimental Protocols

Detailed Protocol for CHN Analysis

This protocol outlines the standard procedure for determining the Carbon, Hydrogen, and Nitrogen content of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine using an automated combustion elemental analyzer.

Instrumentation: A modern CHNS/O elemental analyzer.

Materials:

  • (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine sample

  • Acetanilide or other suitable certified reference material

  • Tin capsules

  • High-purity helium and oxygen

Procedure:

  • Instrument Calibration: Calibrate the instrument using a certified reference material (e.g., acetanilide) to establish the response factors for C, H, and N.

  • Sample Preparation: Accurately weigh 1-2 mg of the (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine into a tin capsule.

  • Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will drop the sample into a high-temperature (approx. 900-1000 °C) combustion furnace with a flow of pure oxygen.

  • Separation and Detection: The combustion products (CO₂, H₂O, N₂) are passed through a reduction furnace to convert nitrogen oxides to N₂. The gases are then separated on a chromatographic column and detected by a thermal conductivity detector.

  • Data Interpretation: The instrument software calculates the weight percentages of C, H, and N based on the detector signals and the initial sample weight. The results should be within ±0.4% of the theoretical values for a pure sample.

Detailed Protocol for Bromine Analysis by Combustion Ion Chromatography (CIC)

This protocol provides a step-by-step method for the determination of bromine in (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine.

Instrumentation: A combustion system coupled with an ion chromatograph with a conductivity detector.

Materials:

  • (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine sample

  • Certified bromide standard solution (e.g., 1000 ppm)

  • Deionized water (18.2 MΩ·cm)

  • Quartz sample boats

  • Absorption solution (e.g., dilute hydrogen peroxide or a suitable buffer)

Procedure:

  • Instrument Setup and Calibration:

    • Set the combustion furnace temperature (typically 900-1100 °C).

    • Prepare a series of bromide calibration standards by diluting the certified stock solution.

    • Generate a calibration curve by injecting the standards into the ion chromatograph.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sample into a quartz boat.

  • Combustion and Absorption:

    • Introduce the sample boat into the combustion tube.

    • The sample is combusted in a stream of argon followed by oxygen. The resulting gases, containing HBr and Br₂, are passed through an absorption tube containing the absorption solution.

  • Analysis by Ion Chromatography:

    • The absorption solution is automatically injected into the ion chromatograph.

    • The bromide is separated from other anions on an anion-exchange column and quantified by the conductivity detector.

  • Data Calculation:

    • The concentration of bromide in the absorption solution is determined from the calibration curve.

    • The weight percentage of bromine in the original sample is calculated based on the initial sample weight and the volume of the absorption solution.

Visualizing the Workflow

CIC_Workflow cluster_SamplePrep Sample Preparation cluster_Combustion Combustion & Absorption cluster_Analysis Analysis cluster_Data Data Processing weigh Weigh 1-5 mg of (1S)-6-Bromo-2,3-dihydro- 1H-inden-1-amine encapsulate Place in Quartz Boat weigh->encapsulate combust Combustion at 900-1100°C in Ar/O₂ Atmosphere encapsulate->combust absorb Gases Absorbed in Aqueous Solution combust->absorb inject Inject Absorption Solution into IC absorb->inject separate Anion Exchange Separation inject->separate detect Conductivity Detection separate->detect quantify Quantify Bromide via Calibration Curve detect->quantify calculate Calculate %Br in Original Sample quantify->calculate

Caption: Experimental workflow for bromine determination by CIC.

Logical Framework for Method Selection

Method_Selection start Analytical Goal for (1S)-6-Bromo-2,3-dihydro- 1H-inden-1-amine goal1 Determine Stoichiometric Composition (C, H, N, Br) start->goal1 goal2 Quantify Trace Elemental Impurities start->goal2 method1 Combustion Analysis (CHN Analyzer) goal1->method1 For C, H, N method2 Combustion Ion Chromatography (CIC) goal1->method2 For Br method3 ICP-MS or ICP-OES goal2->method3 Quantitative Analysis (per USP <233>) method4 XRF (Screening) goal2->method4 Initial Qualitative Assessment

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Best Practices

For the comprehensive elemental analysis of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine, a dual-pronged approach is recommended for achieving the highest degree of scientific integrity and regulatory compliance.

  • Standard Combustion Analysis: Employ a dedicated CHN analyzer for the accurate determination of carbon, hydrogen, and nitrogen.

  • Combustion Ion Chromatography (CIC): Utilize CIC for the robust and precise quantification of bromine.

This combination of techniques provides a self-validating system, where the sum of the percentages of all determined elements should approach 100% for a pure sample. Alternative methods like ICP-MS are best reserved for their intended purpose under USP <233>: the quantification of trace elemental impurities that may be present from catalysts or manufacturing processes. By selecting the appropriate analytical tools and adhering to validated protocols, researchers can ensure the quality and integrity of their pharmaceutical intermediates, paving the way for successful drug development.

References

  • Zhang, Y., et al. (2012). Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. Journal of Chromatographic Science, 50(1), 65-70. Available at: [Link]

  • Colombini, S., Polesello, S., Valsecchi, S., & Cavalli, S. (1999). Matrix effects in the determination of bromate in drinking water by ion chromatography. Journal of Chromatography A, 847(1-2), 279-284. Available at: [Link]

  • Flores, E. M. M., et al. (2012). Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. Journal of Analytical Atomic Spectrometry, 27(11), 1889-1894. Available at: [Link]

  • Flores, E. M. M., et al. (2016). Determination of Elemental Impurities in Pharmaceutical Products and Related Matrices by ICP-based Methods: A Review. Analytical and Bioanalytical Chemistry, 408(13), 3349-3364. Available at: [Link]

  • International Organization for Standardization. (2020). ISO 7725:2020 Rubber and rubber products — Determination of chlorine and bromine content. ISO.
  • Aggrawal, M., & Rohrer, J. (n.d.). Determination of chlorine, bromine, and sulfur in polyethylene materials using combustion ion chromatography. Thermo Fisher Scientific.
  • Begerow, J., et al. (1996). Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. Fresenius' Journal of Analytical Chemistry, 354(7-8), 839-843.
  • California State University, Bakersfield. (n.d.).
  • Cubic Analytical Solution. (n.d.).
  • Wikipedia. (n.d.). Combustion analysis.
  • The Department of Chemistry, UWI, Mona, Jamaica. (n.d.).
  • Metrohm. (2022). Analyzing halogenated organic compounds with CIC according to DIN 38409-59.
  • Chemistry LibreTexts. (2024). 2.
  • Thermo Fisher Scientific. (n.d.). Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA.
  • Vanhoe, H., et al. (1997). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
  • Poto, L., et al. (2023). Comparative Evaluation of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and X-Ray Fluorescence (XRF) Analysis Techniques for Screening Potentially Toxic Elements in Soil. Applied Sciences, 13(15), 8820.
  • Wang, Y., et al. (2023). Elemental impurities determination in bromhexine hydrochloride injections. Journal of Pharmaceutical and Biomedical Analysis, 229, 115379.
  • Pereira, J. S. F., et al. (2020). Development of Green Methods for the Determination of Elemental Impurities in Commercial Pharmaceutical Tablets. Molecules, 25(18), 4238.
  • Flores, E. M. M., et al. (2016). Determination of Elemental Impurities in Pharmaceutical Products and Related Matrices by ICP-based Methods: A Review. Analytical and Bioanalytical Chemistry, 408(13), 3349-3364.
  • International Journal of Research and Review. (2023).
  • PerkinElmer. (n.d.). Testing and Validation of Elemental Impurities in Pharmaceutical Products According to ICH Q3D and USP <232>/<233> Using the NexION 1100 ICP-MS.
  • Metrohm. (2022). Analyzing halogenated organic compounds with CIC according to DIN 38409-59.
  • Thermo Fisher Scientific. (2022). Analysis of elemental impurities in pharmaceutical products by ICP-MS.
  • eGyanKosh. (n.d.).
  • Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine

Part 1: Executive Safety Directive The Core Directive: Treat (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 1213110-51-0) not merely as a standard organic solid, but as a chiral, halogenated amine susceptible to oxidati...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

The Core Directive: Treat (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 1213110-51-0) not merely as a standard organic solid, but as a chiral, halogenated amine susceptible to oxidative degradation and capable of causing severe mucosal irritation.[1][2]

Immediate Hazard Profile (GHS Classification):

  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)[1][2][3][4]

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1][2][4]

  • STOT-SE (Respiratory): Category 3 (H335)[1][2]

Operational Criticality: As a chiral building block, the purity of the (1S) isomer is paramount. Improper handling (exposure to air/moisture) not only poses a safety risk but degrades the enantiomeric excess (ee) via oxidative browning. Protect the chemist to protect the chemistry.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed based on the "Barrier Analysis" method—assuming one barrier will fail, the next must protect you.

Zone Standard PPE (Low Risk) High-Risk PPE (Dust/Solution Handling) Technical Rationale
Ocular Chemical Safety Goggles (ANSI Z87.[1][2]1)Goggles + Face Shield (8-inch min)Primary amines are basic.[1][2] Dust entry into the eye causes immediate saponification of fatty tissues (severe irritation). Safety glasses are insufficient for amine dusts.
Dermal (Hand) Nitrile Gloves (Min 0.11 mm thickness)Double Gloving (Inner: Nitrile, Outer: Nitrile or Neoprene)Breakthrough Logic: Halogenated amines can permeate thin nitrile.[1][2] Change gloves immediately upon splash. Double gloving provides a "visual wear indicator" if the outer glove tears.
Respiratory Fume Hood (Sash at 18")N95/P100 Respirator (if hood unavailable)Inhalation of amine dust triggers the H335 respiratory irritation reflex.[2] Engineering controls (Hood) are superior to respirators.
Body Lab Coat (Cotton/Poly blend)Chemical Resistant Apron (Tyvek® or PVC)Prevents migration of sticky amine particles onto street clothes, avoiding "take-home" exposure.[1][2]

Part 3: Operational Protocol & Workflow

A. Storage & Stability (The "Cold Chain" Rule)[2]
  • Condition: Store at 2–8°C in a dedicated chemical refrigerator.

  • Atmosphere: Must be kept under Inert Gas (Argon/Nitrogen) .[2]

  • Visual Check: Pure compound is typically a white to off-white solid.[1][2] Darkening/Browning indicates oxidation of the amine group.[2]

B. The "Static-Free" Weighing Protocol
  • Context: Chiral amines often exhibit high static electricity, causing the powder to "jump" or cling to spatulas, increasing inhalation risk.

  • Step-by-Step:

    • Equilibrate: Allow the vial to warm to room temperature before opening (prevents condensation).

    • Ionize: Use an anti-static gun or ionizer bar inside the balance enclosure to neutralize the vial and spatula.[2]

    • Transfer: Use a glass or PTFE-coated spatula (avoid metal if possible to reduce static).[1][2]

    • Contain: Weigh directly into the reaction vessel or a tared vial with a screw cap. Do not use weighing boats that can flip or spill.[2]

C. Spill Response Logic
  • Small Spill (< 5g):

    • Isolate: Evacuate immediate area.

    • Neutralize: Cover with a weak acid neutralizer (e.g., Citric Acid based spill kit) to convert the free amine to a non-volatile salt.

    • Clean: Scoop up salt/absorbent mix.[2] Double bag.

    • Decontaminate: Wipe surface with 10% ethanol followed by soap and water.

Part 4: Visualized Safety Logic

Diagram 1: PPE Decision & Risk Assessment Pathway

This diagram illustrates the logical flow for selecting PPE based on the state of the chemical (Solid vs. Solution).[1][2]

PPE_Decision_Matrix Start Task: Handle (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid Risk_Dust Risk: Inhalation & Static Dust Solid->Risk_Dust Risk_Splash Risk: Skin Absorption & Eye Splash Liquid->Risk_Splash Control_Solid Control: Fume Hood + Anti-Static Gun Risk_Dust->Control_Solid Control_Liquid Control: Fume Hood + Sash Lowered Risk_Splash->Control_Liquid PPE_Solid PPE: Nitrile Gloves + Goggles + Lab Coat Control_Solid->PPE_Solid PPE_Liquid PPE: Double Gloves + Face Shield + Apron Control_Liquid->PPE_Liquid

Caption: Decision logic for PPE selection based on physical state and associated risks.

Diagram 2: The "Self-Validating" Handling Workflow

This workflow ensures that safety checks are integrated into the experimental process, not added as an afterthought.

Handling_Workflow Step1 1. Retrieval (Check: Color/Oxidation) Step2 2. Equilibration (Warm to RT under Argon) Step1->Step2 Pass Step6 6. Decontamination (Wipe Balance + Waste Tag) Step1->Step6 Fail (Brown/Degraded) Step3 3. PPE Donning (Check: Glove Integrity) Step2->Step3 Step4 4. Weighing (Hood On + Static Control) Step3->Step4 Step5 5. Reaction Setup (Immediate Dissolution) Step4->Step5 Step5->Step6

Caption: Step-by-step operational workflow with integrated safety checkpoints.

Part 5: Disposal & Waste Management

Waste Stream Classification:

  • Category: Halogenated Organic Basic Waste.[2]

  • Segregation: Do NOT mix with acidic waste streams (exothermic reaction risk) or oxidizers.[2]

  • Labeling: Must be tagged with "Toxic," "Irritant," and "Halogenated."

Decontamination Solution: For glassware cleaning, use a dilute acidic solution (e.g., 1M HCl) to protonate the amine, making it water-soluble and easier to rinse, followed by an organic solvent rinse (Acetone/Ethanol).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51441552, (1S)-6-bromo-2,3-dihydro-1H-inden-1-amine.[1][2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link][2]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
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